Betamethasone 21-Acetate-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31FO6 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i2D3 |
InChI Key |
AKUJBENLRBOFTD-LBPIJHOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of Betamethasone 21-Acetate-d3
This technical guide provides a comprehensive overview of the core chemical and physical properties of Betamethasone 21-Acetate-d3, a deuterated analog of the synthetic glucocorticoid, betamethasone 21-acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It details the compound's structural and physicochemical characteristics, provides insight into its mechanism of action, and outlines relevant experimental protocols.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of betamethasone 21-acetate, which is primarily used as an internal standard in quantitative analytical studies, such as mass spectrometry-based assays, to ensure accuracy and precision. The deuterium labeling on the acetate group provides a distinct mass difference from the endogenous or unlabeled compound, allowing for its clear identification and quantification.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (11β,16β)-21-(Acetyloxy-d3)-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Synonyms | Betamethasone Acetate-d3, 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate-d3 | |
| Molecular Formula | C₂₄H₂₈D₃FO₆ | |
| Molecular Weight | 437.52 g/mol | |
| CAS Number | Not available | [1] |
| Appearance | White to off-white solid | [2] |
Table 2: Physicochemical Properties of Betamethasone 21-Acetate (Non-deuterated)
Note: Specific data for the deuterated form is limited. The properties of the non-deuterated form are provided as a close reference.
| Property | Value | Source(s) |
| Melting Point | 200-220 °C (decomposes) | [3] |
| Solubility | Practically insoluble in water; freely soluble in acetone; soluble in ethanol (96%) and in methylene chloride. | [3] |
| pKa | 12.08 ± 0.70 (Predicted) | [3] |
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
As a glucocorticoid, this compound is expected to exert its biological effects through the same mechanism as its non-deuterated counterpart. Glucocorticoids diffuse across the cell membrane and bind to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the HSPs dissociate, and the activated GR-ligand complex translocates to the nucleus. In the nucleus, it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anti-inflammatory, immunosuppressive, and metabolic effects characteristic of glucocorticoids.
References
An In-depth Technical Guide to the Synthesis and Characterization of Betamethasone 21-Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Betamethasone 21-Acetate-d3, an isotopically labeled form of the potent glucocorticoid, Betamethasone 21-Acetate. This document details a feasible synthetic pathway, outlines key analytical characterization methods, and presents relevant biological context through a depiction of the glucocorticoid receptor signaling pathway. The information herein is intended to support research and development activities where a deuterated internal standard or tracer for Betamethasone 21-Acetate is required.
Synthesis of this compound
The synthesis of this compound is accomplished through the acetylation of Betamethasone using a deuterated acetylating agent. The most direct approach involves the use of acetic anhydride-d6 to introduce the trideuteroacetyl group at the 21-position of the steroid core.
Proposed Synthetic Scheme
The final step in the synthesis of Betamethasone 21-Acetate involves the esterification of the 21-hydroxyl group of Betamethasone.[1][2] To synthesize the deuterated analog, acetic anhydride-d6 is substituted for standard acetic anhydride.
Reaction:
Betamethasone + Acetic Anhydride-d6 → this compound
A plausible experimental protocol, adapted from procedures for the synthesis of the non-deuterated compound, is provided below.[1][2]
Experimental Protocol: Synthesis
Materials:
-
Betamethasone
-
Acetic Anhydride-d6 (CD3CO)2O
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Betamethasone in a minimal amount of anhydrous pyridine and anhydrous toluene.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a molar excess (e.g., 1.5 equivalents) of acetic anhydride-d6 to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Characterization of this compound
The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized molecule and verifying the incorporation of the deuterium atoms.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be very similar to that of the non-deuterated compound, with the notable absence of the singlet corresponding to the acetyl methyl protons. This peak typically appears around 2.1 ppm for Betamethasone 21-Acetate. The disappearance of this signal is a strong indication of successful deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum will also closely resemble that of the unlabeled compound. The carbon of the deuterated methyl group (CD3) will exhibit a multiplet signal due to C-D coupling and will be shifted slightly upfield compared to the corresponding CH3 peak in the non-deuterated spectrum. The carbonyl carbon of the acetate group will also show a slight isotopic shift. A reference ¹³C NMR spectrum for Betamethasone 21-Acetate is available for comparison.[3]
Table 1: Expected Key NMR Spectral Data
| Nucleus | Expected Chemical Shift (δ) of Non-deuterated Analog (ppm) | Expected Observation for d3-Analog |
| ¹H | ~2.1 (s, 3H, -COCH₃) | Absence of this singlet |
| ¹³C | ~21 (-COCH₃) | Upfield shifted multiplet |
| ¹³C | ~170 (-COCH₃) | Slight upfield isotopic shift |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, providing further structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the synthesized molecule. The expected exact mass for this compound (C₂₄H₂₈D₃FO₆) can be calculated and compared to the experimentally determined value.
-
Tandem Mass Spectrometry (MS/MS): HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of this compound. A specific mass transition for this compound has been reported as m/z 438 > 400.[4] This transition corresponds to the fragmentation of the protonated molecule.
Table 2: Key Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₂₄H₂₈D₃FO₆ |
| Molecular Weight | 437.5 g/mol |
| HRMS (M+H)⁺ | Calculated exact mass |
| MS/MS Transition | m/z 438 → 400 |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed for the purification and purity assessment of the synthesized compound. A reversed-phase HPLC method can be developed to separate this compound from any starting material and by-products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of acetonitrile and water (with optional formic acid or ammonium acetate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at ~240 nm or Mass Spectrometry |
Biological Context: Glucocorticoid Receptor Signaling Pathway
Betamethasone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). Understanding this signaling pathway is crucial for comprehending its mechanism of action.
The diagram above illustrates the mechanism of action of Betamethasone. The steroid enters the cell and binds to the cytosolic glucocorticoid receptor (GR), which is in an inactive complex with heat shock proteins (HSPs).[5][6][7] Upon binding, the HSPs dissociate, and the activated GR translocates to the nucleus.[5][6][7] In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the modulation of target gene transcription.[5][6][7] This results in the increased production of anti-inflammatory proteins and the repression of pro-inflammatory signaling pathways.
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire process, from synthesis to characterization.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. The successful synthesis and thorough characterization of this isotopically labeled standard will enable more accurate and reliable quantitative studies in various scientific disciplines.
References
- 1. Betamethasone 21-acetate | 987-24-6 [chemicalbook.com]
- 2. Cas 987-24-6,Betamethasone 21-acetate | lookchem [lookchem.com]
- 3. Betamethasone 21-acetate(987-24-6) 13C NMR spectrum [chemicalbook.com]
- 4. scielo.br [scielo.br]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. studysmarter.co.uk [studysmarter.co.uk]
The Core Mechanism of Action of Betamethasone 21-Acetate-d3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Betamethasone 21-Acetate-d3, a deuterated synthetic glucocorticoid. The document delves into its molecular interactions, signaling pathways, and the anticipated impact of deuteration on its pharmacokinetic profile. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of pharmacology and drug development.
Introduction to this compound
Betamethasone 21-Acetate is a potent, long-acting corticosteroid with well-established anti-inflammatory and immunosuppressive properties.[1] It functions as a prodrug, being rapidly hydrolyzed in the body to its active form, betamethasone.[2] The "-d3" designation in this compound indicates the substitution of three hydrogen atoms with deuterium in the 21-acetate group. This isotopic substitution is a strategic modification intended to alter the metabolic fate of the molecule.
The primary mechanism of action of betamethasone is as a corticosteroid hormone receptor agonist.[1] It exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[3][4]
The Role of Deuteration: The Kinetic Isotope Effect
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (the common isotope of hydrogen).[1] This difference in bond strength gives rise to the "kinetic isotope effect," where the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[5] In drug metabolism, the breaking of C-H bonds is often a rate-limiting step catalyzed by enzymes such as the cytochrome P450 family.[1] By strategically replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism can be slowed, potentially leading to:
-
Increased half-life: The drug remains in the body for a longer period.
-
Enhanced drug exposure (AUC): The overall amount of the drug that the body is exposed to is increased.
-
Reduced formation of certain metabolites: This could potentially alter the safety profile of the drug.
For this compound, deuteration of the acetate group may slow its hydrolysis to the active betamethasone, potentially leading to a more sustained release and prolonged duration of action. However, it is crucial to note that without specific experimental data on this compound, these effects remain theoretical.
The Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory and immunosuppressive effects of betamethasone are primarily mediated through the genomic actions of the glucocorticoid receptor. This pathway can be broadly divided into several key steps:
-
Ligand Binding and Receptor Activation: Betamethasone, being lipophilic, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) residing in the cytoplasm.[4] In its inactive state, the GR is part of a multi-protein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins (e.g., FKBP5).[6] Ligand binding induces a conformational change in the GR, causing the dissociation of these chaperone proteins.[6]
-
Nuclear Translocation: The activated ligand-GR complex then translocates into the nucleus.[6]
-
Modulation of Gene Expression: Once in the nucleus, the GR homodimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4] This interaction can either increase (transactivation) or decrease (transrepression) the transcription of these genes.
-
Transactivation: The GR-GRE complex recruits coactivator proteins (e.g., CBP/p300, SRC-1) to enhance the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[4]
-
Transrepression: The GR can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1.[7] This is a key mechanism for the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]
-
The following diagram illustrates the canonical glucocorticoid receptor signaling pathway:
Quantitative Pharmacological Data
The potency of corticosteroids is determined by their binding affinity to the glucocorticoid receptor and their ability to modulate downstream signaling events. The following tables summarize key quantitative data for betamethasone.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| Betamethasone | 1.0 | [1] |
| Betamethasone 17-valerate | 5.0 | [1] |
| Betamethasone 21-acetate | 0.6 | [1] |
Relative Binding Affinity (RBA) is a measure of the drug's affinity for the glucocorticoid receptor compared to a standard compound (in this case, dexamethasone, which is set to 1.0). A higher RBA indicates a greater affinity.
Table 2: In Vitro Anti-inflammatory Activity of Betamethasone
| Inflammatory Mediator | Cell Type | IC50 (M) | Reference |
| Interleukin-8 (IL-8) | Newborn Neutrophils | 1.8 x 10-8 | [8] |
| Macrophage Inflammatory Protein (MIP) | Newborn Neutrophils | 3.8 x 10-8 | [8] |
IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of glucocorticoids like this compound.
Glucocorticoid Receptor (GR) Ligand Binding Assay
This competitive binding assay is used to determine the relative binding affinity of a test compound for the glucocorticoid receptor.
Materials:
-
Cytosolic extract containing glucocorticoid receptors (e.g., from cultured cells or tissue homogenates).
-
Radiolabeled glucocorticoid (e.g., [3H]-dexamethasone).
-
Unlabeled test compound (this compound).
-
Unlabeled reference compound (e.g., dexamethasone).
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound and the reference compound.
-
In a multi-well plate, add a fixed concentration of the radiolabeled glucocorticoid to each well.
-
Add the varying concentrations of the unlabeled test compound or reference compound to the wells. Include a control with only the radiolabeled ligand (total binding) and a control with a high concentration of unlabeled ligand (non-specific binding).
-
Add the cytosolic extract containing the GR to each well.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using a charcoal-dextran method or filtration).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand).
-
Calculate the relative binding affinity (RBA) of the test compound compared to the reference compound.
Glucocorticoid-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit GR-mediated gene transcription.
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa) that expresses the glucocorticoid receptor.
-
A reporter plasmid containing a glucocorticoid-responsive promoter driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Reference agonist (e.g., dexamethasone).
-
Lysis buffer and substrate for the reporter enzyme.
-
A luminometer or spectrophotometer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the glucocorticoid-responsive reporter plasmid using a suitable transfection reagent. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) can be used to normalize for transfection efficiency.
-
After an appropriate incubation period for plasmid expression, treat the cells with various concentrations of the test compound or reference agonist. Include a vehicle control.
-
Incubate the cells for a sufficient time to allow for reporter gene expression (e.g., 18-24 hours).
-
Lyse the cells and measure the activity of the reporter enzyme using the appropriate substrate and detection instrument (e.g., a luminometer for luciferase).
-
Normalize the reporter gene activity to the control reporter activity (if applicable).
-
Plot the normalized reporter activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Cytokine Inhibition Assay (ELISA or Luminex)
This assay quantifies the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or a relevant cell line).
-
Cell culture medium and supplements.
-
A pro-inflammatory stimulus (e.g., lipopolysaccharide (LPS) or TNF-α).
-
Test compound (this compound).
-
Reference compound (e.g., dexamethasone).
-
ELISA or Luminex kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
Procedure:
-
Culture the immune cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound or reference compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with the pro-inflammatory agent (e.g., LPS). Include an unstimulated control and a stimulated vehicle control.
-
Incubate the cells for a sufficient time to allow for cytokine production and secretion into the culture supernatant (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokine in the supernatants using a specific ELISA or Luminex assay according to the manufacturer's protocol.
-
Plot the cytokine concentration against the logarithm of the compound concentration.
-
Determine the IC50 value for the inhibition of cytokine production.
Conclusion
This compound is a deuterated prodrug of the potent glucocorticoid, betamethasone. Its mechanism of action is centered on the activation of the glucocorticoid receptor, leading to the modulation of gene expression and subsequent anti-inflammatory and immunosuppressive effects. The deuteration at the 21-acetate position is anticipated to slow the metabolic conversion to the active betamethasone, potentially prolonging its duration of action. However, dedicated pharmacokinetic and pharmacodynamic studies are required to confirm this hypothesis and to fully characterize the therapeutic profile of this modified corticosteroid. The experimental protocols provided in this guide offer a framework for researchers to investigate the detailed molecular pharmacology of this compound and other novel glucocorticoid receptor modulators.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) messenger RNA (mRNA) expression in HL-60 leukemia cells by pentoxifylline and dexamethasone: dissociation of acivicin-induced TNF-alpha and IL-1 beta mRNA expression from acivicin-induced monocytoid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Dose-related inhibition of proinflammatory cytokine release from neutrophils of the newborn by dexamethasone, betamethasone, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
Betamethasone 21-Acetate-d3 CAS number and molecular formula
This technical guide provides a comprehensive overview of Betamethasone 21-Acetate-d3, a deuterated analog of the synthetic corticosteroid Betamethasone 21-Acetate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and adaptable experimental protocols.
Core Compound Information
This compound is the deuterated form of Betamethasone 21-Acetate, where three hydrogen atoms on the acetate group have been replaced by deuterium. This isotopic labeling is particularly useful in pharmacokinetic studies, serving as an internal standard for mass spectrometry-based quantification of the non-deuterated drug.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₈D₃FO₆ | [1] |
| Molecular Weight | 437.52 g/mol | [1] |
| CAS Number | Not Available (NA) | [1] |
| Synonyms | (11β,16β)-21-(Acetyloxy-d3)-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione, 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate-d3, Betamethasone Acetate-d3 | [1] |
Experimental Protocols
While specific, validated experimental protocols for the synthesis and analysis of this compound are not available in the public domain, the following sections provide detailed methodologies for related non-deuterated compounds. These protocols can be adapted by skilled researchers for the deuterated analog, with necessary adjustments for the mass difference.
Synthesis of Deuterated Corticosteroids (General Adapted Protocol)
The synthesis of deuterated steroids often involves hydrogen-deuterium exchange reactions or the use of deuterated reagents. A general approach for introducing deuterium at the acetate position would involve the use of deuterated acetic anhydride.
Objective: To synthesize this compound from Betamethasone.
Materials:
-
Betamethasone
-
Deuterated acetic anhydride ((CD₃CO)₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve Betamethasone in anhydrous pyridine and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of deuterated acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
-
Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Methods
The following are adaptable protocols for the analysis of Betamethasone and its derivatives, which can be modified for this compound.
Objective: To determine the purity and concentration of this compound.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water is commonly used. For example, a mixture of water, tetrahydrofuran, and acetonitrile for mobile phase A and a mixture of acetonitrile, tetrahydrofuran, water, and methanol for mobile phase B.[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 240 nm[6][7] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 50°C[6] |
Note: The retention time of this compound is expected to be very similar to that of the non-deuterated standard.
Objective: To quantify this compound, often used as an internal standard.
| Parameter | Description |
| Chromatography | Reversed-phase C8 or C18 column.[8] |
| Mobile Phase | Methanol and ammonium formate solution (e.g., 90:10, v/v).[8] |
| Ionization | Positive ion electrospray ionization (ESI+). |
| Mass Spectrometer | Triple quadrupole. |
| MRM Transitions | The precursor ion would be the [M+H]⁺ of this compound (m/z 438.3). Product ions would need to be determined by infusion and fragmentation analysis. For comparison, a known transition for Betamethasone acetate is 435>397.[8] |
Signaling Pathway
Betamethasone, as a glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR). The mechanism involves both genomic and non-genomic pathways.
Caption: Betamethasone cellular mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of a non-deuterated drug using its deuterated analog as an internal standard.
Caption: Workflow for bioanalytical quantification.
References
- 1. vivanls.com [vivanls.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Betamethasone acetate EP Reference Standard CAS 987-24-6 Sigma Aldrich [sigmaaldrich.com]
- 4. Betamethasone 21-Acetate 987-24-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Betamethasone Acetate | C24H31FO6 | CID 443967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Betamethasone 21-Acetate-d3: A Technical Review for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Betamethasone 21-Acetate-d3, a deuterated analog of the potent synthetic corticosteroid, betamethasone 21-acetate. This document details its synthesis, analytical characterization, and the underlying pharmacology of glucocorticoids, tailored for professionals in pharmaceutical research and development.
Introduction
Betamethasone 21-acetate is a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The introduction of deuterium at the 21-acetate position creates this compound, a stable isotopically labeled version. Deuterated compounds are valuable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The increased mass of deuterium can alter metabolic rates without significantly changing the compound's chemical properties, allowing for more precise tracking and quantification in biological systems.
Synthesis
While a specific, publicly available synthesis protocol for this compound is not extensively documented, its preparation can be inferred from standard esterification methods and the synthesis of other deuterated acetylated compounds, such as deuterated aspirin. The most probable synthetic route involves the acetylation of betamethasone at the 21-hydroxyl group using a deuterated acetylating agent.
Inferred Synthetic Pathway:
A likely approach would be the reaction of betamethasone with a deuterated acetyl source, such as acetic anhydride-d6 or acetyl-d3 chloride, in the presence of a suitable base or catalyst to facilitate the esterification.
Figure 1: Inferred synthetic scheme for this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the identity and isotopic enrichment of this compound.
Expected Mass Spectral Data:
-
Molecular Ion: The molecular weight of Betamethasone 21-Acetate is 434.50 g/mol . With the replacement of three protons with deuterium atoms in the acetate group, the molecular weight of this compound is expected to be approximately 437.52 g/mol .
-
Fragmentation Pattern: The fragmentation pattern in mass spectrometry would be similar to that of the non-deuterated compound, with a characteristic mass shift of +3 Da for fragments containing the acetate-d3 moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR: The most significant difference in the proton NMR spectrum of this compound compared to its non-deuterated counterpart would be the absence of the characteristic singlet peak for the acetyl methyl protons, which typically appears around 2.1 ppm. The signals for the betamethasone steroid core would remain largely unchanged.
-
¹³C NMR: In the carbon-13 NMR spectrum, the signal for the methyl carbon of the acetate group would be observed as a multiplet due to coupling with deuterium, and its chemical shift might be slightly altered compared to the non-deuterated analog.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.
Table 1: Typical HPLC and LC-MS/MS Parameters for Betamethasone Analysis
| Parameter | HPLC | LC-MS/MS |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | C8 or C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile/Water with 0.1% formic acid or ammonium acetate |
| Flow Rate | 1.0 mL/min | 0.2 - 0.5 mL/min |
| Detection | UV at ~240 nm | ESI in positive ion mode |
| Internal Standard | Dexamethasone or other corticosteroid | Deuterated analog (e.g., Dexamethasone-d4) |
Experimental Protocols
General HPLC Method for Purity Determination
This protocol is a general guideline and may require optimization.
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B, and increase the percentage of B over time to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 240 nm.
-
-
Analysis: Inject the standard solution and analyze the chromatogram for the main peak and any impurities. Calculate the purity based on the relative peak areas.
Figure 2: General workflow for HPLC purity analysis.
General LC-MS/MS Method for Quantification in Biological Matrices
This protocol provides a starting point for developing a quantitative assay.
-
Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard (e.g., a different deuterated corticosteroid).
-
Perform protein precipitation with a solvent like acetonitrile.
-
Centrifuge to pellet the proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 or C8 reverse-phase, suitable for fast LC.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient to elute the analyte and internal standard.
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of the analyte in the samples by comparing the peak area ratios of the analyte to the internal standard.
Mechanism of Action: Glucocorticoid Receptor Signaling
Betamethasone, like other glucocorticoids, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.
Upon entering the cell, betamethasone binds to the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus.
In the nucleus, the GR complex can act in two primary ways:
-
Transactivation: The GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins and the transcriptional machinery, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR can also repress the expression of pro-inflammatory genes. This can occur through direct binding to negative GREs or, more commonly, by interfering with the activity of other transcription factors, such as NF-κB and AP-1, without directly binding to DNA.
Figure 3: Glucocorticoid receptor signaling pathway.
Conclusion
This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. Its synthesis is achievable through standard chemical modifications, and its analytical characterization relies on well-established chromatographic and spectroscopic methods. Understanding the underlying glucocorticoid signaling pathway is essential for interpreting the biological effects of this and related compounds. This guide provides a foundational resource for scientists and professionals working with this important deuterated steroid.
The deuterium switch in corticosteroid development: a technical guide to enhancing therapeutic potential
A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, development, and evaluation of deuterated corticosteroids.
Introduction
Corticosteroids are a cornerstone in the management of a wide array of inflammatory and autoimmune diseases. Their potent anti-inflammatory and immunosuppressive properties are mediated primarily through their interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression.[1] However, the clinical utility of corticosteroids can be limited by systemic side effects, which are often related to their pharmacokinetic profiles and metabolic pathways.
In recent years, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a promising approach to optimize the therapeutic index of various drugs. This technique, known as deuteration, involves the selective replacement of hydrogen atoms with deuterium at specific molecular positions. The greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond, which can significantly alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect.[2] By slowing down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile.[2] This in-depth technical guide explores the discovery and development of deuterated corticosteroids, from the underlying scientific principles to the practical experimental methodologies used for their evaluation.
Mechanism of Action: The Interplay of Corticosteroid Signaling and the Deuterium Kinetic Isotope Effect
The therapeutic effects of corticosteroids are primarily mediated through the genomic pathway, which involves the binding of the corticosteroid to the cytosolic glucocorticoid receptor (GR). Upon binding, the GR-ligand complex translocates to the nucleus, where it acts as a transcription factor to either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes.[1]
The metabolism of corticosteroids is a critical determinant of their duration of action and systemic exposure. Many corticosteroids are metabolized by CYP enzymes in the liver, which often involves the cleavage of carbon-hydrogen (C-H) bonds. The rate of these metabolic reactions can be significantly reduced by replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom. This is due to the deuterium kinetic isotope effect (KIE), where the greater bond energy of the C-D bond compared to the C-H bond leads to a slower rate of bond cleavage.[2]
By strategically deuterating a corticosteroid at a site of metabolism, it is possible to slow down its inactivation, thereby prolonging its half-life and increasing its overall exposure (Area Under the Curve, AUC). This can potentially lead to a more sustained therapeutic effect, allowing for lower or less frequent dosing, which in turn may reduce the burden of side effects.
References
Betamethasone 21-Acetate-d3: A Technical Guide to Solubility and Storage
This technical guide provides a comprehensive overview of the solubility and recommended storage conditions for Betamethasone 21-Acetate-d3. The information is intended for researchers, scientists, and professionals in drug development who are working with this stable isotope-labeled compound.
Introduction
This compound is a deuterated analog of Betamethasone 21-Acetate, a potent glucocorticoid steroid. The incorporation of deuterium atoms provides a heavier isotopic signature, making it a valuable internal standard for pharmacokinetic and metabolic studies where mass spectrometry is used for quantification. Accurate knowledge of its solubility and stability is critical for the preparation of stock solutions, formulation development, and ensuring the integrity of experimental results.
Solubility Profile
The qualitative and quantitative solubility data for Betamethasone 21-Acetate in various solvents are summarized in the table below.
Table 1: Solubility of Betamethasone 21-Acetate
| Solvent | Solubility Description | Quantitative Solubility (at 25 °C) |
| Water | Practically insoluble | 30 mg/L[1] |
| Acetone | Freely soluble | Data not available |
| Ethanol (96%) | Soluble | Data not available |
| Methylene Chloride | Soluble | Data not available |
| Alcohol | Soluble | 1 part in 9 parts alcohol[2] |
Storage and Stability
Proper storage is essential to maintain the chemical integrity and purity of this compound. The recommended storage conditions are summarized below.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | +4°C or Refrigerator[1][3][4] | To minimize degradation and maintain stability. |
| Light Exposure | Store in the dark[2] | The compound may be light-sensitive. |
| Container | Original, tightly sealed container[2][5] | To prevent contamination and exposure to moisture and air. |
| Environment | Dry, cool, and well-ventilated place[5] | To prevent moisture uptake and degradation. |
| Incompatible Materials | Avoid strong oxidizing agents[2] | To prevent chemical reactions that could degrade the compound. |
Experimental Protocol: Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound. This method is adapted from established procedures for similar steroid compounds.
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, acetone)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
Methodology:
Logical Relationship for Storage Conditions
The following diagram illustrates the logical relationships between the various storage parameters to ensure the long-term stability of this compound.
Conclusion
While specific quantitative solubility data for this compound requires consultation of the Certificate of Analysis, the available data for the non-deuterated form provides a strong indication of its solubility characteristics. Adherence to the recommended storage conditions is paramount to ensure the stability and reliability of this important analytical standard in research and development settings. The provided experimental workflow offers a robust starting point for in-house solubility determination.
References
Pharmacological Profile of Betamethasone 21-Acetate-d3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of Betamethasone 21-Acetate-d3, a deuterated analog of the potent synthetic glucocorticoid, Betamethasone 21-Acetate. The strategic incorporation of deuterium is a contemporary approach in drug design aimed at modifying the pharmacokinetic properties of a molecule to enhance its therapeutic potential. This document delves into the established pharmacology of betamethasone, the anticipated impact of deuteration, and detailed experimental protocols for its characterization.
General Pharmacological Profile of Betamethasone
Betamethasone is a long-acting corticosteroid with potent anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR).[3]
Mechanism of Action
The mechanism of action of betamethasone, like other corticosteroids, is complex, involving both genomic and non-genomic pathways.
Genomic Mechanisms: The classical and most well-understood pathway involves the binding of betamethasone to the cytosolic glucocorticoid receptor.[4][5] In its unbound state, the GR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (hsp90).[4] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[4][5]
Inside the nucleus, the ligand-receptor complex modulates gene expression through two primary mechanisms:
-
Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins such as annexin A1 (lipocortin-1) and IκBα (the inhibitor of NF-κB).[3][4] Annexin A1 inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]
-
Transrepression: The GR monomer can also repress the expression of pro-inflammatory genes by physically interacting with and inhibiting the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][7][8] This interference prevents the transcription of numerous cytokines, chemokines, and adhesion molecules that are pivotal in the inflammatory cascade.[3]
Non-Genomic Mechanisms: Betamethasone can also elicit rapid cellular responses that are too fast to be explained by changes in gene expression.[9][10] These non-genomic effects are thought to be mediated by membrane-bound glucocorticoid receptors and can involve the modulation of intracellular signaling kinases.[9][10]
Pharmacodynamics
The downstream effects of betamethasone's interaction with the glucocorticoid receptor are widespread and form the basis of its therapeutic applications.
-
Anti-inflammatory Effects: By inhibiting the synthesis of pro-inflammatory mediators and the migration of inflammatory cells to sites of injury, betamethasone potently reduces inflammation.[3][6][11]
-
Immunosuppressive Effects: Betamethasone suppresses the immune system by reducing the function and proliferation of T-lymphocytes and macrophages.[3]
-
Metabolic Effects: As a glucocorticoid, betamethasone influences carbohydrate, protein, and lipid metabolism. It can lead to increased gluconeogenesis and decreased peripheral glucose utilization, which can result in hyperglycemia.[12]
Pharmacological Profile of this compound
This compound is a stable isotope-labeled version of Betamethasone 21-Acetate, where three hydrogen atoms on the acetyl group have been replaced with deuterium.[13] While primarily used as an internal standard for analytical quantification, the principles of its design have significant pharmacological implications.
Rationale for Deuteration: The Kinetic Isotope Effect
The substitution of hydrogen with deuterium can slow down the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-limiting step. This phenomenon is known as the kinetic isotope effect. In the context of drug metabolism, deuteration at a site susceptible to enzymatic cleavage can decrease the rate of metabolism.[14] For this compound, the deuteration is at the acetate moiety, a site of potential hydrolysis by esterase enzymes to release the active betamethasone.
Expected Pharmacological Profile (Inferred)
Direct pharmacological data for this compound is not publicly available. However, based on the known properties of betamethasone and the principles of deuteration, the following profile can be inferred:
-
Mechanism of Action: The mechanism of action is expected to be identical to that of non-deuterated betamethasone. Deuteration is unlikely to alter the affinity or intrinsic activity of the molecule at the glucocorticoid receptor, as the core steroid structure responsible for receptor binding is unchanged.
-
Pharmacokinetics:
-
Absorption: Absorption characteristics are anticipated to be similar to the non-deuterated parent compound.
-
Distribution: Volume of distribution and plasma protein binding are not expected to be significantly altered by deuteration at the acetate position.
-
Metabolism: This is where the most significant changes are anticipated. The C-D bonds in the acetate group are stronger than the corresponding C-H bonds, which may lead to a slower rate of hydrolysis by esterases. This could result in a more sustained release of the active betamethasone from the prodrug ester, potentially leading to a longer half-life and prolonged duration of action.
-
Excretion: The excretion profile may be altered as a consequence of the modified metabolic rate.
-
-
Pharmacodynamics: The pharmacodynamic effects are expected to be qualitatively similar to those of betamethasone. However, a slower rate of prodrug conversion could lead to a more sustained and potentially more uniform pharmacodynamic response over time.
Quantitative Data
As there is no publicly available quantitative pharmacological data for this compound, the following tables provide data for the parent compound, Betamethasone, and its acetate ester for comparative purposes.
Table 1: In Vitro Potency of Betamethasone
| Parameter | Value | Assay System |
| IC50 (for GR binding) | 658.00 ± 0.21 μM (for α-boswellic acid, as an example of a GR ligand) | Fluorescence Polarization Assay |
| EC50 (Gene Expression) | 0.1-1 µM | L929 cells |
Table 2: Pharmacokinetic Parameters of Betamethasone (from various formulations)
| Parameter | Value | Route of Administration | Species |
| Terminal Half-life (t½) | ~6.5 h | Intravenous (from phosphate ester) | Human |
| Terminal Half-life (t½) | ~11 h | Intramuscular/Oral | Human |
| Cmax | 15.9 ng/mL | Intramuscular (phosphate/dipropionate) | Camel |
| Tmax | 0.5 h | Intramuscular (phosphate/dipropionate) | Camel |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of a glucocorticoid like this compound.
Glucocorticoid Receptor (GR) Competitor Binding Assay
This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a fluorescently labeled GR ligand.
Materials and Reagents:
-
Human recombinant Glucocorticoid Receptor (GR)
-
Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)
-
GR Screening Buffer
-
Dithiothreitol (DTT)
-
Test compound (this compound) and reference compound (e.g., Dexamethasone)
-
Microplate suitable for fluorescence polarization
Procedure:
-
Prepare a complete GR screening buffer containing DTT.
-
Prepare serial dilutions of the test compound and reference compound in the complete screening buffer directly in the microwell plate.
-
Prepare a 2X solution of the GR/fluorescent ligand complex in the screening buffer.
-
Add an equal volume of the 2X GR/fluorescent ligand complex to each well containing the test or reference compound.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization in each well using a suitable plate reader.
-
The decrease in polarization is proportional to the amount of fluorescent ligand displaced by the test compound.
-
Calculate the IC50 value, which represents the concentration of the test compound that displaces 50% of the fluorescent ligand.
NF-κB Transrepression Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription, a key mechanism of glucocorticoid anti-inflammatory action.
Materials and Reagents:
-
A suitable cell line (e.g., A549, HEK293)
-
Cell culture medium and supplements
-
Plasmid DNA: an NF-κB-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Test compound (this compound) and reference compound (e.g., Dexamethasone)
-
An inflammatory stimulus to activate NF-κB (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
Luciferase assay reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the plasmids for 24-48 hours.
-
Pre-treat the cells with various concentrations of the test compound or reference compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.
-
Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each concentration of the test compound and determine the EC50 value.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer
-
Test compound (this compound)
-
Positive control compound with known metabolic stability
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) based on the in vitro half-life and the protein concentration in the assay.
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. camelsandcamelids.com [camelsandcamelids.com]
- 3. youtube.com [youtube.com]
- 4. Deuterium isotope effects on the rates of steroid--glucocorticoid receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. vivanls.com [vivanls.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacokinetics of betamethasone in healthy adults after intravenous administration | Semantic Scholar [semanticscholar.org]
- 16. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral Betamethasone and Dexamethasone in Reproductive Age Women in India - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Betamethasone 21-Acetate-d3 as an Internal Standard in LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of betamethasone in biological matrices, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Betamethasone 21-Acetate-d3 as a stable, isotopically labeled internal standard to ensure accuracy and precision.
Introduction
Betamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[1][2] Accurate quantification of betamethasone in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This internal standard mimics the analyte's chemical and physical properties during sample preparation and ionization, correcting for matrix effects and variations in instrument response.[3]
Experimental Protocols
This section details the methodology for the analysis of betamethasone using this compound as an internal standard.
Materials and Reagents
-
Analytes: Betamethasone, this compound
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Diisopropyl ether (HPLC grade)
-
Reagents: Ammonium formate, Formic acid, Water (deionized or Milli-Q)
-
Biological Matrix: Human plasma
Standard and Sample Preparation
-
Stock Solutions:
-
Working Solutions:
-
Prepare a series of betamethasone working solutions by diluting the stock solution in methanol to achieve concentrations ranging from 0.04 µg/mL to 5 µg/mL.[3]
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the appropriate working solutions to create calibration standards with a concentration range of 2-250 ng/mL.[3]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample (or standard/QC), add 25 µL of the this compound internal standard solution.[3]
-
Add 6 mL of diisopropyl ether.[3]
-
Vortex the mixture for 1 minute.[3]
-
Centrifuge at 900 × g for 10 minutes.[3]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in 125 µL of the mobile phase.[3]
-
Vortex for 30 seconds and transfer to an autosampler vial.[3]
-
LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental parameters for the LC-MS/MS analysis.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C8 or C18 (e.g., Venusil XBP C8, 200 mm x 3.9 mm, 5 µm)[4] |
| Mobile Phase | Methanol and 0.05 mM Ammonium Formate (90:10, v/v)[3] or Acetonitrile and 0.1% Formic Acid in water (gradient)[5] |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 60 µL[3] |
| Column Temperature | 30°C[6] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][7] |
| Capillary Voltage | 3 kV[3] |
| Source Temperature | 120°C[3] |
| Desolvation Temperature | 300°C[3] |
| Collision Gas | Argon[3] |
| Cone Voltage | 30 V[3] |
| Collision Energy | 9 eV for Betamethasone, 10 eV for IS[3] |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Betamethasone | 393.3 | 373.2[3][4] |
| This compound (IS) | 438.0 | 400.0[3] |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described method.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 250 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99[6][7] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL[3][4] |
| Precision (CV%) | < 15%[3] |
| Accuracy (RE%) | Within ±15%[3] |
| Recovery | ~88 - 94%[4][6] |
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of betamethasone using this compound as an internal standard.
Caption: LC-MS/MS workflow for betamethasone quantification.
Signaling Pathway and Logical Relationships
The use of an internal standard is a critical logical relationship in quantitative analysis. The following diagram illustrates this principle.
Caption: Principle of internal standard use in LC-MS/MS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Betamethasone Acetate | C24H31FO6 | CID 443967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Determination of betamethasone in human plasma by liquid chromatography with tandem mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantitative Analysis of Corticosteroids in Biological Matrices Using Deuterated Internal Standards by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of multiple corticosteroids in biological matrices, such as serum and plasma. The use of stable isotope-labeled internal standards, specifically deuterated analogues of the target corticosteroids, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This document provides comprehensive experimental protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data processing. The methodologies described herein are suitable for a wide range of applications, including clinical research, pharmacokinetic studies, and doping control.[4]
Introduction
Corticosteroids are a class of steroid hormones produced in the adrenal cortex that are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, and protein catabolism.[5] Due to their potent anti-inflammatory and immunosuppressive properties, synthetic corticosteroids are widely prescribed for the treatment of various conditions.[5] Accurate and precise quantification of endogenous and synthetic corticosteroids in biological fluids is therefore essential for understanding their physiological roles, monitoring therapeutic drug levels, and detecting their illicit use.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for corticosteroid analysis due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously.[4][6][7] A key element in achieving reliable quantitative results with LC-MS/MS is the use of an appropriate internal standard (IS).[3] Stable isotope-labeled internal standards, particularly deuterated standards, are considered the gold standard as they share very similar physicochemical properties with the analyte of interest, and thus co-elute chromatographically and experience similar ionization efficiency and matrix effects.[2][3] This co-elution ensures accurate correction for any analyte loss during sample processing and fluctuations in instrument response.[2]
This application note provides a detailed protocol for the quantitative analysis of a panel of corticosteroids using deuterated internal standards and LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of corticosteroids is depicted below.
Caption: A generalized workflow for the quantitative analysis of corticosteroids from biological samples.
Experimental Protocols
Materials and Reagents
-
Corticosteroid analytical standards (e.g., Cortisol, Cortisone, Dexamethasone, Prednisolone, etc.)
-
Deuterated corticosteroid internal standards (e.g., Cortisol-d4, Prednisolone-d8, etc.)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Zinc sulfate solution (for protein precipitation)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
96-well collection plates
Sample Preparation
A robust sample preparation protocol is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest.[8] The following protocol is a general guideline and may require optimization for specific matrices and analytes.
-
Sample Thawing and Spiking: Thaw frozen biological samples (e.g., serum, plasma) at room temperature. Vortex mix the samples to ensure homogeneity. To 200 µL of each sample, add a mixture of deuterated internal standards in methanol.[9]
-
Protein Precipitation: To precipitate proteins, add a solution of zinc sulfate and organic solvent (e.g., methanol or acetonitrile).[2] Vortex the samples vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridges (e.g., C18) with methanol followed by water.[6]
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.
-
Wash the cartridges with a weak organic solvent to remove polar interferences.
-
Elute the corticosteroids and their deuterated internal standards with a stronger organic solvent like methanol or ethyl acetate.[6]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[10]
Liquid Chromatography
Chromatographic separation is typically performed using a reversed-phase column to resolve the various corticosteroids and separate them from matrix components.
-
HPLC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the corticosteroids. The exact gradient profile should be optimized for the specific analytes.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
A triple quadrupole mass spectrometer is commonly used for the quantitative analysis of corticosteroids due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for most corticosteroids.
-
MRM Transitions: For each corticosteroid and its deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be optimized to ensure accurate identification and quantification. The precursor ion is the protonated molecule [M+H]+, and the product ions are specific fragments generated by collision-induced dissociation.
Data Presentation
The following tables summarize typical quantitative data and MRM transitions for a selection of corticosteroids.
Table 1: Example MRM Transitions for Selected Corticosteroids and their Deuterated Internal Standards
| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Cortisol | Cortisol-d4 | 363.2 | 121.1 | 91.1 |
| Cortisone | Cortisone-d7 | 361.2 | 163.1 | 105.1 |
| Dexamethasone | Dexamethasone-d5 | 393.2 | 373.2 | 355.2 |
| Prednisolone | Prednisolone-d8 | 361.2 | 343.2 | 147.1 |
| Betamethasone | Betamethasone-d5 | 393.2 | 373.2 | 355.2 |
| 11-Deoxycortisol | 11-Deoxycortisol-d5 | 347.2 | 109.1 | 97.1 |
| Corticosterone | Corticosterone-d8 | 347.2 | 329.2 | 121.1 |
Table 2: Typical Method Performance Characteristics
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| Cortisol | 0.5 | 500 | 95-105 | < 10 |
| Cortisone | 0.5 | 500 | 93-107 | < 12 |
| Dexamethasone | 0.1 | 100 | 98-103 | < 8 |
| Prednisolone | 0.2 | 200 | 96-104 | < 9 |
| Betamethasone | 0.1 | 100 | 97-105 | < 10 |
| 11-Deoxycortisol | 0.2 | 150 | 94-106 | < 11 |
| Corticosterone | 0.2 | 200 | 95-105 | < 10 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation.
Signaling Pathways and Logical Relationships
The fundamental principle behind the use of a deuterated internal standard is the direct comparison of the analyte's signal to the signal of a known concentration of its isotopically labeled counterpart.
Caption: The logical relationship for quantification using a deuterated internal standard.
Conclusion
The LC-MS/MS method utilizing deuterated internal standards described in this application note provides a highly selective, sensitive, and reliable approach for the quantitative analysis of corticosteroids in biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Proper method validation is crucial before applying this protocol to routine analysis to ensure the accuracy and precision of the results.[11][12]
References
- 1. Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ec.bioscientifica.com [ec.bioscientifica.com]
- 11. akjournals.com [akjournals.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Betamethasone 21-Acetate-d3 in Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in the treatment of various inflammatory conditions, including dermatological disorders, allergic states, and autoimmune diseases.[1] The acetate and phosphate esters of betamethasone are often used in pharmaceutical formulations to modulate its release and duration of action.[3][4][5] Specifically, betamethasone acetate acts as a prodrug, providing sustained- and extended-release characteristics.[3][4][5]
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of betamethasone, as well as its therapeutic effects and potential side effects. Accurate and reliable quantification of betamethasone in biological matrices is a prerequisite for robust PK/PD modeling. Stable isotope-labeled internal standards, such as Betamethasone 21-Acetate-d3, are indispensable for achieving high accuracy and precision in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][6] The use of a deuterated internal standard effectively compensates for variability in sample preparation and matrix effects, leading to more reliable data.[2][7]
These application notes provide detailed protocols and data for the use of this compound as an internal standard in the LC-MS/MS quantification of betamethasone for pharmacokinetic studies, along with an overview of the relevant pharmacodynamic pathways.
Pharmacokinetics of Betamethasone and its Esters
Betamethasone can be administered in various forms, including as a phosphate ester for rapid action and an acetate ester for prolonged effect.[4][5] Following intramuscular administration of a combination of betamethasone phosphate and betamethasone acetate, the phosphate ester is rapidly absorbed, while the acetate ester forms a depot at the injection site, leading to a slow and sustained release of betamethasone.[8][9] The terminal half-life of betamethasone has been reported to be approximately 6.5 to 11 hours.[8][10][11]
Representative Pharmacokinetic Parameters of Betamethasone
The following table summarizes representative pharmacokinetic parameters of betamethasone following a single intramuscular administration of a combination of 3 mg betamethasone phosphate and 3 mg betamethasone acetate to healthy male subjects.
| Parameter | Mean Value (± SD) | Unit | Reference |
| Cmax | 25.86 | ng/mL | [4] |
| Tmax | Not specified | h | |
| AUC(0-t) | 96.01 | ng·h/mL | [3][4][5] |
| AUC(0-∞) | 97.96 (± 23.38) | ng·h/mL | [3][4][5] |
| t½ | 12.92 | h | [3][4][5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Bioanalytical Method for Betamethasone Quantification using LC-MS/MS
The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of betamethasone in human plasma, utilizing this compound as an internal standard.
Experimental Protocol
1. Materials and Reagents:
-
Betamethasone (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Diisopropyl ether (or other suitable extraction solvent)
-
Water (Ultrapure, LC-MS grade)
2. Standard and Internal Standard Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of betamethasone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the betamethasone primary stock solution with a methanol/water (50:50, v/v) mixture to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 500 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.[12]
-
Add 6 mL of diisopropyl ether.[12]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 125 µL of the mobile phase (e.g., 90:10 methanol:0.05 mM ammonium formate) and vortex for 30 seconds.[12][13]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Reversed-phase C8 or C18 (e.g., 5 µm, 125 x 4 mm)[4][13] |
| Mobile Phase | A: 0.05 mM Ammonium Formate in Water; B: Methanol[13] |
| Gradient | Isocratic (e.g., 90% B) or a suitable gradient |
| Flow Rate | 0.3 mL/min[13] |
| Injection Volume | 10-60 µL[13] |
| Column Temperature | 28°C[13] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Capillary Voltage | 3 kV[13] |
| Source Temperature | 120°C[13] |
| Desolvation Temperature | 300°C[13] |
| Collision Gas | Argon[13] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
5. MRM Transitions:
The following are representative MRM transitions. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Betamethasone | 393.2 | 373.2 |
| This compound | 438.2 | 375.2 |
Note: The precursor ion for this compound is based on its molecular weight. The product ion is a likely fragment and should be confirmed experimentally.
Data Presentation: Bioanalytical Method Validation Parameters
The following table presents typical validation parameters for an LC-MS/MS method for betamethasone quantification.
| Parameter | Result |
| Linearity Range | 2 - 250 ng/mL[13] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[13] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Experimental Workflow and Signaling Pathway Diagrams
Bioanalytical Workflow for Betamethasone Quantification
Caption: Bioanalytical workflow for betamethasone quantification.
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Pharmacodynamics of Betamethasone
Betamethasone exerts its pharmacodynamic effects primarily through its interaction with the glucocorticoid receptor (GR).[2][14] As depicted in the signaling pathway diagram above, upon entering the cell, betamethasone binds to the GR in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs).[10][14] The activated betamethasone-GR complex then translocates to the nucleus, where it dimerizes and binds to glucocorticoid response elements (GREs) on the DNA.[10] This interaction modulates gene transcription, resulting in:
-
Transactivation: Increased expression of anti-inflammatory proteins such as lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[2]
-
Transrepression: Decreased expression of pro-inflammatory cytokines, including interleukins (e.g., IL-1) and tumor necrosis factor-alpha (TNF-α).[2]
A key pharmacodynamic effect of systemic glucocorticoids like betamethasone is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in endogenous cortisol production.[10][11] This effect is often used as a biomarker for glucocorticoid activity in pharmacodynamic studies.
Conclusion
This compound is a critical tool for the accurate and reliable quantification of betamethasone in biological matrices, which is essential for robust pharmacokinetic and pharmacodynamic studies. The detailed protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals working with betamethasone. The use of a stable isotope-labeled internal standard in conjunction with LC-MS/MS analysis ensures high-quality data, enabling a deeper understanding of the clinical pharmacology of this important glucocorticoid.
References
- 1. researchgate.net [researchgate.net]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
Application Notes: The Role of Betamethasone 21-Acetate-d3 in Bioequivalence Studies
Introduction
Bioequivalence (BE) studies are a cornerstone in the approval process of generic drugs, ensuring that they are therapeutically equivalent to a reference listed drug. For formulations containing Betamethasone 21-Acetate, a synthetic glucocorticoid, demonstrating bioequivalence requires precise and accurate quantification of the active moiety, betamethasone, in biological matrices such as human plasma. Betamethasone 21-Acetate itself is often not detected in plasma as it acts as a prodrug, being rapidly hydrolyzed to betamethasone.[1][2][3]
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Betamethasone 21-Acetate-d3, a deuterated analogue of the analyte, is the ideal internal standard for these studies. It shares near-identical physicochemical properties with the parent drug, ensuring it co-elutes chromatographically and experiences similar extraction recovery and matrix effects. This allows for the correction of variability during sample preparation and analysis, leading to highly reliable and accurate data, which is a critical requirement for regulatory submissions to agencies like the FDA.
Mechanism of Action: Glucocorticoid Signaling Pathway
Betamethasone exerts its potent anti-inflammatory and immunosuppressive effects by acting as a glucocorticoid receptor (GR) agonist.[4][5] Upon entering a target cell, betamethasone binds to the GR in the cytoplasm.[4][6] This binding event causes a conformational change in the receptor, leading to its activation and translocation into the nucleus. Inside the nucleus, the betamethasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[4][6] This interaction modulates the transcription of target genes, leading to the increased expression of anti-inflammatory proteins (like lipocortin-1) and the decreased expression of pro-inflammatory proteins (such as various cytokines and chemokines).[4][6][7]
Protocols for Bioequivalence Study
Clinical Study Design and Execution
A typical bioequivalence study for a Betamethasone 21-Acetate injectable suspension follows a standardized protocol to compare the generic (Test) product against the reference (Reference) product.[8][9][10]
Protocol Details:
-
Study Design: Single-dose, randomized, open-label, two-period, two-sequence, crossover study.[9][10]
-
Study Population: Healthy adult male and non-pregnant, non-lactating female volunteers.[8] Subjects are screened based on medical history, physical examinations, and laboratory tests.[1]
-
Dosing: A single intramuscular injection of the test or reference formulation is administered to subjects after an overnight fast.[1]
-
Washout Period: A washout period of at least two weeks separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[9][10]
-
Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-specified time points. Sampling typically occurs pre-dose and at multiple intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours) to adequately characterize the plasma concentration-time profile.[9][10]
-
Sample Handling: Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Betamethasone
This protocol is adapted from validated methods for the quantification of betamethasone in human plasma using a deuterated internal standard.[11]
Materials and Reagents:
-
Betamethasone reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and diisopropyl ether
-
Ammonium formate
-
Reagent-grade water
-
Control human plasma
Protocol Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of betamethasone in methanol (e.g., 50 µg/mL).[11]
-
Prepare a primary stock solution of this compound in methanol (e.g., 1 µg/mL).[11]
-
From the betamethasone stock, prepare a series of working solutions by serial dilution in methanol to be used for calibration standards and quality control (QC) samples.[11]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample (calibrator, QC, or study sample) in a polypropylene tube, add 25 µL of the internal standard working solution (this compound).[11]
-
Add 6 mL of diisopropyl ether as the extraction solvent.[11]
-
Vortex the mixture for 1 minute, followed by centrifugation at approximately 900 x g for 10 minutes.[11]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.[11]
-
Reconstitute the dried residue in 125 µL of the mobile phase, vortex for 30 seconds, and transfer to an autosampler vial for injection.[11]
-
-
LC-MS/MS Instrumental Analysis:
Parameter Condition LC System UPLC or HPLC system Column C8 or C18 reversed-phase column (e.g., LiChrospher RP-8)[11][12] Mobile Phase Methanol and 0.05 mM Ammonium Formate (90:10, v/v)[11] Flow Rate 0.3 mL/min[11] Injection Volume 10 µL MS System Triple quadrupole mass spectrometer Ionization Mode Electrospray Ionization, Positive (ESI+)[11][12] MRM Transitions Betamethasone: m/z 393 > 373; Betamethasone-d3: m/z 438 > 418 (example transitions)[11] Source Temp. 120 °C[11] Desolvation Temp. 300 °C[11] -
Method Validation:
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters: From the plasma concentration-time data, the following key pharmacokinetic parameters are calculated for both the test and reference products for each subject:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero extrapolated to infinity.
Statistical Analysis for Bioequivalence:
-
The calculated pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are log-transformed.
-
An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.
-
The core criterion for bioequivalence is that the 90% Confidence Intervals (CIs) for the ratio of the geometric means (Test/Reference) of the log-transformed Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.[9][10]
Data Presentation: Summary of Pharmacokinetic Parameters
The following table presents representative data from a comparative bioequivalence study of two injectable suspension formulations containing betamethasone.
Note: The data below is from a study comparing formulations containing both betamethasone acetate and betamethasone phosphate. The measured analyte for pharmacokinetics is betamethasone.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 22.68 ± 6.45 | 24.70 ± 7.12 | 89.96% (87.74% - 92.23%)[14] |
| AUC0-t (ng·h/mL) | 185.4 ± 45.2 | 192.2 ± 50.1 | 96.41% (93.95% - 98.91%)[14] |
| AUC0-∞ (ng·h/mL) | 201.5 ± 51.8 | 209.3 ± 55.7 | 97.12% (94.36% - 99.95%)[14] |
References
- 1. Pharmacokinetics of betamethasone after single-dose intramuscular administration of betamethasone phosphate and betamethasone acetate to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mipropiolio.wordpress.com [mipropiolio.wordpress.com]
- 4. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 5. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Thieme E-Books & E-Journals - [thieme-connect.com]
- 10. Comparative bioequivalence study of two marketed formulation of betamethasone injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioequivalence study between two formulations of betamethasone dipropionate and betamethasone disodium phosphate injectable suspension in healthy adults | Journal of Hospital Pharmacy and Health Services [jhphs.org]
Application Notes and Protocols for the Analysis of Betamethasone 21-Acetate-d3
These application notes provide detailed protocols for the sample preparation of Betamethasone 21-Acetate-d3 from various biological matrices for analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a deuterated analog of Betamethasone 21-Acetate, a synthetic glucocorticoid. It is commonly used as an internal standard in pharmacokinetic and bioequivalence studies to ensure accurate quantification of the non-deuterated form. Proper sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis. This document outlines three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Solid-Phase Extraction (SPE) Protocol for Plasma
Solid-phase extraction is a selective sample preparation technique that separates components of a mixture according to their physical and chemical properties.[1][2] This method is highly efficient and can yield clean extracts.[1]
Objective: To extract this compound from human plasma.
Materials:
-
SPE Cartridges (e.g., C18)
-
Human Plasma
-
Methanol
-
Water, HPLC grade
-
Internal Standard (e.g., Prednisolone)
-
Centrifuge
-
Nitrogen Evaporator
Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.[3]
-
Sample Loading: Mix 500 µL of plasma sample with 50 µL of the internal standard working solution. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water/formic acid (50:1, v/v) to remove polar interferences. Follow with a second wash of 0.5 mL of water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow.
Liquid-Liquid Extraction (LLE) Protocol for Urine
Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4]
Objective: To extract this compound from human urine.
Materials:
-
Human Urine
-
Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) solution
-
Internal Standard
-
Vortex Mixer
-
Centrifuge
-
Nitrogen Evaporator
Protocol:
-
Sample Preparation: To 1 mL of urine, add an internal standard. Adjust the pH to alkaline conditions (e.g., pH 14 with 7.5 M NaOH) to facilitate the extraction of certain compounds.[4]
-
Extraction: Add 3 mL of ethyl acetate to the urine sample. Vortex the mixture for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Re-extraction (Optional): For improved recovery, the aqueous layer can be re-extracted with another portion of ethyl acetate. Combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Protein Precipitation Protocol for Serum or Plasma
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, which can interfere with downstream analysis.[3]
Objective: To remove proteins from serum or plasma for the analysis of this compound.
Materials:
-
Serum or Plasma
-
Acetonitrile, cold
-
Internal Standard
-
Vortex Mixer
-
Centrifuge
Protocol:
-
Sample Preparation: To 200 µL of serum or plasma in a microcentrifuge tube, add an appropriate amount of internal standard.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to sample is common) to the sample.
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation (Optional): Incubate the mixture at -20°C for 10-20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean tube.
-
Evaporation and Reconstitution: The supernatant can be directly injected for analysis or evaporated and reconstituted in the mobile phase to increase concentration.
Workflow Diagram:
Caption: Protein Precipitation Workflow.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of betamethasone and related compounds using various sample preparation techniques. Specific data for this compound may vary but is expected to be similar to the non-deuterated form.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation | Reference |
| Analyte | Betamethasone | Betamethasone | Betamethasone | |
| Matrix | Plasma | Plasma | Serum/Plasma | |
| Recovery (%) | > 85% | 77.4% (for organic acids) | Not specified | [4] |
| Linear Range | 2.5 - 404 nmol/L | 0.5 - 50 ng/mL | Not specified | |
| Lower Limit of Quantification (LLOQ) | 2.5 nmol/L | 0.5 ng/mL | Not specified | |
| Matrix Effect | Minimized | Can be significant | Can be significant |
Note: The provided quantitative data is based on studies of betamethasone and other small molecules and should be considered as a general guideline. It is essential to perform method validation for this compound in the specific biological matrix of interest to determine the actual performance characteristics.
References
- 1. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Betamethasone 21-Acetate-d3 and its Metabolites by LC-MS/MS
Abstract
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of Betamethasone 21-Acetate-d3 and its primary metabolite, Betamethasone-d3, in biological matrices. The method utilizes a reversed-phase C18 column with a gradient elution program, providing excellent resolution and sensitivity for both analytes. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of corticosteroids.
Introduction
Betamethasone 21-Acetate is a synthetic glucocorticoid ester that is rapidly hydrolyzed in vivo to its active form, Betamethasone. To accurately study its pharmacokinetics and metabolism, a reliable analytical method is required to differentiate the ester prodrug from its active metabolite. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. This note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of this compound and its corresponding metabolite, Betamethasone-d3.
Data Presentation
The following tables summarize the quantitative data for the chromatographic separation and mass spectrometric detection of the target analytes.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 | |
| Analyte | Expected Retention Time (min) |
| Betamethasone-d3 | ~ 2.5 |
| This compound | ~ 3.8 |
Note: Retention times are approximate and may vary depending on the specific LC system and column used.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Analyte | Precursor Ion (m/z) |
| Betamethasone-d3 | 396.2 |
| This compound | 438.2 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma
-
To 500 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., a structurally similar corticosteroid not present in the sample).
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (70% Mobile Phase A: 30% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase composition for at least 15 minutes.
-
Inject 10 µL of the prepared sample onto the analytical column.
-
Run the gradient elution program as detailed in Table 1.
-
Acquire data using the mass spectrometer parameters outlined in Table 2.
-
Integrate the peak areas for the MRM transitions of each analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound and its metabolites.
Caption: Metabolic pathway of this compound.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Betamethasone 21-Acetate and its Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Betamethasone 21-Acetate and its deuterated internal standard, Betamethasone 21-Acetate-d3. This protocol is optimized for use in research, clinical, and pharmaceutical drug development settings, providing accurate and reproducible results for pharmacokinetic studies, drug monitoring, and quality control applications. The method utilizes a straightforward sample preparation procedure followed by rapid chromatographic separation and highly selective mass spectrometric detection.
Introduction
Betamethasone 21-Acetate is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the analytical method. This document provides a comprehensive protocol for the analysis of these compounds using state-of-the-art LC-MS/MS instrumentation.
Experimental
Materials and Reagents
-
Betamethasone 21-Acetate (Reference Standard)
-
This compound (Internal Standard)[1]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
A reversed-phase high-performance liquid chromatography (HPLC) system is employed for the separation.
| Parameter | Value |
| Column | C18 or C8 column (e.g., Zorbax Eclipse XDB, Luna C8)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., starting at 30% B, ramping to 95% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV[3] |
| Source Temperature | 120°C[3] |
| Desolvation Temperature | 300°C[3] |
| Collision Gas | Argon[3] |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Betamethasone 21-Acetate | 435.2 | 397.2 | Optimized (e.g., 10-15 eV) |
| This compound | 438.2 | 400.2 | Optimized (e.g., 10-15 eV)[3] |
Quantitative Data Summary
The method was validated for linearity, precision, accuracy, and sensitivity.
| Parameter | Result |
| Linearity Range | 1.0 - 20.0 ng/mL (for Betamethasone Acetate)[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (for Betamethasone Acetate)[4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Betamethasone 21-Acetate.
Signaling Pathway and Logical Relationship Diagram
This diagram illustrates the logical relationship of using a deuterated internal standard for accurate quantification.
Caption: Logic of using an internal standard for quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Betamethasone 21-Acetate in biological matrices. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy and precision, making this protocol well-suited for demanding applications in clinical and pharmaceutical research. The detailed experimental procedures and established performance characteristics will enable researchers to readily implement this method in their laboratories.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Betamethasone 21-Acetate-d3 in Biological Matrices
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Betamethasone 21-Acetate-d3 as an internal standard for the calibration and quantification of betamethasone and its esters in biological matrices. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for accurate analysis.
Introduction
Betamethasone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] Accurate quantification of betamethasone and its esters, such as Betamethasone 21-Acetate, in biological matrices like plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis. They compensate for variations in sample preparation and matrix effects, leading to improved accuracy and precision.
This document outlines a detailed protocol for the extraction and quantification of betamethasone in human plasma using Betamethasone Acetate-d3 as an internal standard. This method can be adapted for the quantification of Betamethasone 21-Acetate.
Experimental Protocols
Materials and Reagents
-
Betamethasone Acetate-d3 (99% purity, Toronto Research Chemicals)[1][2]
-
Methanol (HPLC grade, J.T. Baker)[2]
-
Diisopropyl ether (Merck)[2]
-
Ammonium formate (>99%, Sigma-Aldrich)[2]
-
Ultrapure water (Milli-Q® system)[2]
-
Human plasma (drug-free)
Stock and Working Solutions
-
Betamethasone Stock Solution (50 µg/mL): Dissolve an appropriate amount of betamethasone in methanol.[1][2]
-
Betamethasone Working Solutions (0.04 to 5 µg/mL): Prepare a series of working solutions by diluting the stock solution with methanol.[1][2]
-
Internal Standard (IS) Stock Solution (1 µg/mL): Dissolve Betamethasone Acetate-d3 in methanol.[1][2]
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, add 25 µL of the internal standard working solution.[1]
-
Add 6 mL of diisopropyl ether.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 900 x g for 10 minutes.[1]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in 125 µL of the mobile phase.[1]
-
Vortex for 30 seconds and transfer to an autosampler vial.[1]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.[2]
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Waters e2695 separation module or equivalent[2] |
| Column | Reversed-phase C8 LiChrospher® (5µm, 125 x 4mm) with a C8 guard column[2] |
| Column Temperature | 28°C[2] |
| Mobile Phase | Methanol and 0.05 mM Ammonium Formate (90:10, v/v)[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 60 µL[1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Quattro Micro API triple quadrupole or equivalent[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Capillary Voltage | 3 kV[1] |
| Source Temperature | 120°C[1] |
| Desolvation Temperature | 300°C[1] |
| Collision Gas | Argon[1] |
| Cone Voltage | 30 V[1] |
| Collision Energy | Betamethasone: 9 eV, IS: 10 eV[1] |
Multiple Reaction Monitoring (MRM)
The protonated molecular ions [M+H]+ are monitored in the MRM mode.
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Betamethasone | 393 | 373[1] |
| Betamethasone Acetate-d3 (IS) | 438 | 418[1] |
Data Presentation and Method Validation
The method should be validated for linearity, precision, accuracy, selectivity, and stability.
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Table 4: Typical Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 2 - 250 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Weighting | 1/x |
Precision and Accuracy
Precision is expressed as the coefficient of variation (CV%), and accuracy as the relative standard error (RSE%).
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Precision (CV%) | Accuracy (RSE%) |
| Low (LQC) | 6 | < 15%[1] | < 15%[1] |
| Medium (MQC) | 100 | < 15%[1] | < 15%[1] |
| High (HQC) | 200 | < 15%[1] | < 15%[1] |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference in Betamethasone 21-Acetate-d3 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering isotopic interference in the analysis of Betamethasone 21-Acetate-d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the isotope pattern of the unlabeled Betamethasone 21-Acetate contributes to the signal of the deuterated internal standard (this compound). This can happen if the mass spectrometer cannot distinguish between the naturally occurring heavy isotopes (e.g., ¹³C) of the analyte and the deuterated internal standard, leading to an artificially inflated response for the internal standard and consequently, an underestimation of the analyte concentration.[1][2]
Q2: What is "crosstalk" and how does it differ from isotopic interference?
A2: Crosstalk is an instrumental artifact in tandem mass spectrometry where ions from one multiple reaction monitoring (MRM) transition "bleed" into an adjacent MRM channel.[3] This can occur if the collision cell is not cleared of fragment ions from a high-intensity transition before the next transition is monitored, especially with short dwell times.[3][4] While isotopic interference is a result of the natural isotopic distribution of the analyte, crosstalk is a consequence of instrument limitations and method parameters.[3]
Q3: Can the deuterium labeling in this compound affect its chromatographic behavior?
A3: Yes, it is possible for deuterated standards to exhibit slightly different retention times compared to their non-labeled counterparts. This phenomenon, known as the "isotope effect," can lead to differential matrix effects where the analyte and internal standard are not equally affected by ion suppression or enhancement, potentially compromising the accuracy of quantification.
Troubleshooting Guides
Issue 1: Inaccurate quantification and non-linear calibration curves.
This issue may be caused by isotopic overlap between the analyte and the internal standard, or by instrument crosstalk.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Experimental Protocols:
-
Protocol 1: Assessment of Isotopic Purity of this compound
-
Prepare a high-concentration solution of the this compound internal standard in a clean solvent.
-
Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.
-
Acquire a full scan mass spectrum in the region of the precursor ion.
-
Examine the isotopic distribution of the deuterated standard. The presence of a significant M+0 peak (corresponding to the unlabeled Betamethasone 21-Acetate) indicates low isotopic purity.
-
Quantify the isotopic purity by calculating the ratio of the peak area of the d3 isotopologue to the sum of the peak areas of all isotopologues (d0, d1, d2, d3).[5][6][7]
-
-
Protocol 2: Evaluation of Isotopic Contribution of Analyte to Internal Standard Signal
-
Prepare a series of calibration standards of unlabeled Betamethasone 21-Acetate without the d3-internal standard.
-
Analyze these samples using the established LC-MS/MS method, monitoring the MRM transition for the d3-internal standard.
-
Any signal detected in the internal standard channel is a direct measure of the isotopic contribution from the analyte.
-
Calculate the percentage contribution at each concentration level.[1]
-
-
Protocol 3: Crosstalk Evaluation
-
Prepare two separate solutions: one containing a high concentration of the analyte (Betamethasone 21-Acetate) and the other containing the internal standard (this compound).
-
Inject the high-concentration analyte solution and monitor both the analyte and internal standard MRM transitions. A signal in the internal standard channel may indicate crosstalk.
-
To confirm, inject the internal standard solution and monitor both transitions.
-
If crosstalk is suspected, increase the inter-scan delay or dwell time to allow for complete clearance of the collision cell between transitions.[3]
-
Issue 2: Poor peak shape and shifting retention times.
This can be caused by the deuterium isotope effect or suboptimal chromatographic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic issues.
Experimental Protocols:
-
Protocol 4: Evaluation of Chromatographic Co-elution
-
Prepare a solution containing both the analyte and the internal standard.
-
Analyze the mixture using the LC-MS/MS method.
-
Overlay the chromatograms for the analyte and the internal standard.
-
Visually inspect for any separation between the two peaks. A significant difference in retention time can lead to differential matrix effects.
-
-
Protocol 5: Matrix Effect Assessment
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a clean solvent.
-
Set B: Blank matrix extract spiked with analyte and internal standard post-extraction.
-
Set C: Matrix spiked with analyte and internal standard before extraction.
-
-
Analyze all three sets and compare the peak areas.
-
Matrix Effect = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery = (Peak Area in Set C / Peak Area in Set B) * 100
-
A significant difference in the matrix effect between the analyte and the internal standard indicates that the internal standard is not adequately compensating for matrix-induced signal suppression or enhancement.
-
Data Presentation
Table 1: Example MRM Transitions for Betamethasone 21-Acetate Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Betamethasone 21-Acetate | 435.2 | 397.2 | Loss of acetic acid |
| Betamethasone 21-Acetate | 435.2 | 337.2 | Further fragmentation |
| This compound | 438.2 | 400.2 | Loss of deuterated acetic acid |
| This compound | 438.2 | 340.2 | Further fragmentation |
Note: These are theoretical transitions and should be optimized on the specific instrument being used.
Table 2: Troubleshooting Summary for Isotopic Interference
| Issue | Potential Cause | Recommended Action |
| Overestimation of Internal Standard Area | Isotopic contribution from analyte | Perform Protocol 2 to quantify the contribution. If significant, select a different product ion for the internal standard that has less overlap. |
| Ghost peaks in internal standard channel | Instrument crosstalk | Perform Protocol 3 to confirm. Increase dwell time or inter-scan delay. If unresolved, a different precursor-product ion pair may be necessary. |
| Inconsistent Analyte/IS Ratio | Differential matrix effects due to chromatographic separation | Perform Protocol 4 and 5. Optimize the LC method to ensure co-elution. Consider a less hydrophobic column or adjust the mobile phase gradient. |
| Low signal for d3-Internal Standard | Poor isotopic purity of the standard | Perform Protocol 1. If purity is below an acceptable level (e.g., <98%), obtain a new, higher purity standard. |
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cutting down the cross-talk | Laboratory News [labnews.co.uk]
- 4. "Cross-talk" in scheduled multiple reaction monitoring caused by in-source fragmentation in herbicide screening with liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of LC-MS/MS Parameters for Betamethasone 21-Acetate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Betamethasone 21-Acetate-d3. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+)?
A1: In positive ESI mode, this compound typically forms a protonated molecule [M+H]⁺. The expected precursor ion (Q1) is m/z 438. Upon fragmentation, a common product ion (Q3) is m/z 400.[1] This corresponds to the neutral loss of the deuterated acetyl group.
Q2: What is a suitable internal standard (IS) for the analysis of Betamethasone 21-Acetate?
A2: this compound is itself a suitable stable isotope-labeled internal standard for the quantification of Betamethasone 21-Acetate.[1] The use of a stable isotope-labeled IS is best practice as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most accurate correction for matrix effects and other sources of variability.[2]
Q3: Which type of liquid chromatography column is recommended for the separation of this compound?
A3: Reversed-phase columns are typically used for the separation of betamethasone and its esters. C8 and C18 columns are commonly employed.[1][3][4] The choice between C8 and C18 will depend on the desired retention and separation from other matrix components or related compounds.
Q4: What are typical mobile phase compositions for the analysis of this compound?
A4: A common mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution.[1][5] The aqueous phase is often acidified with a small amount of formic acid or contains a buffer such as ammonium acetate to improve peak shape and ionization efficiency.[5][6] A gradient elution is often used to achieve good separation of the analyte from matrix components.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible mobile phase pH, secondary interactions with the stationary phase, or column degradation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For corticosteroids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[5]
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Evaluate a Different Column: If peak shape issues persist, consider a different stationary phase (e.g., a column with end-capping) to minimize secondary interactions.
-
Issue 2: Low Signal Intensity or No Signal
-
Possible Cause: Incorrect mass spectrometer settings, poor ionization, or sample degradation.
-
Troubleshooting Steps:
-
Verify MS/MS Parameters: Ensure the correct precursor and product ions are being monitored. For this compound, the transition is typically m/z 438 > 400.[1]
-
Optimize Source Conditions: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows.[1]
-
Check Sample Stability: Betamethasone esters can be susceptible to degradation. Ensure proper sample handling and storage.[7]
-
Issue 3: High Background Noise or Matrix Effects
-
Possible Cause: Co-elution of interfering compounds from the sample matrix, leading to ion suppression or enhancement.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[1][3]
-
Optimize Chromatographic Separation: Adjust the mobile phase gradient to better separate the analyte from co-eluting interferences.
-
Evaluate Matrix Effects: A post-column infusion experiment can be performed to identify regions of ion suppression or enhancement in the chromatogram.
-
Experimental Protocols
Example LC-MS/MS Method for this compound
This protocol is a starting point and should be optimized for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 300 °C |
| MRM Transition (Q1 > Q3) | 438 > 400 m/z |
| Collision Energy (CE) | 10 eV |
| Dwell Time | 100 ms |
Note: Collision energy and other MS parameters should be optimized by infusing a standard solution of the analyte.[1]
Visualizations
Caption: Troubleshooting workflow for poor signal intensity.
References
- 1. scielo.br [scielo.br]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Betamethasone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of Betamethasone 21-Acetate-d3
Welcome to the technical support center for the analysis of Betamethasone 21-Acetate-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantitative analysis of this deuterated internal standard.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Question: I am observing significant ion suppression for this compound, leading to poor sensitivity. What are the likely causes and how can I fix this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis and can significantly impact the accuracy and sensitivity of your assay.[1] The primary causes are co-eluting matrix components that interfere with the ionization of this compound in the mass spectrometer source.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Sample Cleanup | Endogenous matrix components like phospholipids are a major source of ion suppression. Enhance your sample preparation to remove these interferences. Consider switching from a simple protein precipitation to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For corticosteroids, LLE with solvents like methyl tert-butyl ether or SPE with C18 or mixed-mode cartridges can be effective.[2][3] |
| Chromatographic Co-elution | If matrix components co-elute with this compound, they can compete for ionization. Optimize your chromatographic method to improve separation. Adjusting the gradient profile, changing the mobile phase composition (e.g., modifying the organic solvent or additives), or trying a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) can resolve the analyte from interfering species.[4] |
| High Sample Concentration | Injecting a sample that is too concentrated can overload the ion source and lead to ion suppression. If sensitivity allows, dilute your sample extract before injection. |
| Ion Source Contamination | A dirty ion source can exacerbate ion suppression. Ensure regular cleaning and maintenance of your mass spectrometer's ion source as per the manufacturer's recommendations. |
Question: My analyte (Betamethasone) and internal standard (this compound) show different responses in different sample lots, leading to high variability. How can I address this?
Answer:
This issue, known as differential matrix effects, can occur even when using a stable isotope-labeled internal standard. It suggests that the analyte and internal standard are not being affected by the matrix in the same way.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Chromatographic Separation of Analyte and IS | Even a slight separation between the analyte and its deuterated internal standard can expose them to different matrix environments, leading to differential ion suppression.[4] This can sometimes occur due to the deuterium substitution. Aim for complete co-elution of the betamethasone and this compound peaks. You may need to adjust your chromatographic conditions, such as using a less aggressive gradient or a column with slightly lower resolving power, to ensure the peaks overlap. |
| Matrix Effects Specific to Certain Lots | Some biological samples may contain unique interfering compounds. To assess this, perform a matrix effect evaluation using at least six different lots of the biological matrix.[5] If significant variability is observed, a more robust sample preparation method may be necessary to remove the lot-specific interferences. |
| Inefficient Extraction | If the extraction recovery of the analyte and internal standard is inconsistent across different samples, it can lead to variability. Re-validate your extraction procedure to ensure it is robust and reproducible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in my analysis?
This compound serves as a stable isotope-labeled internal standard (SIL-IS). The ideal internal standard co-elutes with the analyte of interest and experiences the same effects from the sample matrix, such as ion suppression or enhancement.[4] By adding a known amount of the SIL-IS to each sample, you can normalize the response of the analyte, which corrects for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[6]
Q2: How do I quantitatively assess the matrix effect for this compound?
The most common method is the post-extraction spike. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the same concentration spiked into an extracted blank matrix sample. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound in plasma?
The choice of sample preparation depends on the required sensitivity and the complexity of the matrix. While protein precipitation is fast, it is the least effective at removing interfering matrix components.[2] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer better cleanup.
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Provides the least clean extracts, often resulting in significant matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | Good for removing highly polar and non-polar interferences. Can provide clean extracts.[2] | Can be labor-intensive and may require solvent evaporation and reconstitution steps. |
| Solid-Phase Extraction (SPE) | Highly selective, can provide the cleanest extracts, and can be automated.[3] | More expensive and requires method development to optimize the sorbent and elution conditions. |
For a summary of recovery data from a published method for betamethasone, see the table below.
Table 1: Comparison of Extraction Recovery for Betamethasone and Internal Standard in Human Plasma
| Analyte | Extraction Method | Mean Recovery (%) |
| Betamethasone | Liquid-Liquid Extraction | 94.0 |
| Triamcinolone Acetonide (IS) | Liquid-Liquid Extraction | 98.9 |
| Data from a study on the quantification of betamethasone in human plasma.[7][8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Betamethasone from Human Plasma
This protocol is adapted from a validated method for the analysis of betamethasone in human plasma.[9]
-
Sample Preparation: To 500 µL of plasma, add 25 µL of the this compound internal standard working solution.
-
Extraction: Add 6 mL of diisopropyl ether. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 900 x g for 10 minutes.
-
Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 125 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Blank Matrix Extract: Extract a blank plasma sample using the LLE protocol described above.
-
Prepare Post-Spike Sample: To the dried extract from the blank matrix, add a known amount of this compound (e.g., to achieve a final concentration equivalent to that used in the study samples).
-
Prepare Neat Solution: Prepare a solution of this compound in the mobile phase at the same concentration as the post-spike sample.
-
Analyze and Compare: Analyze both the post-spike sample and the neat solution by LC-MS/MS. Calculate the matrix effect using the formula provided in the FAQs.
Visualizations
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. geek-forcenetwork.co.uk [geek-forcenetwork.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. scielo.br [scielo.br]
Technical Support Center: Stability of Betamethasone 21-Acetate-d3 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Betamethasone 21-Acetate-d3 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like other corticosteroid esters, it is susceptible to degradation through hydrolysis and isomerization.[1][2]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8°C) and protected from light.[3] For long-term storage, freezing (-20°C or below) in a suitable solvent is advisable.[4] The container closure system should be tight to prevent solvent evaporation and contamination.
Q4: Which solvents are recommended for dissolving this compound?
A4: Betamethasone 21-Acetate is soluble in alcohol (1:9) and practically insoluble in water.[3] Therefore, organic solvents such as ethanol, methanol, acetonitrile, or a mixture of these with water are commonly used. The choice of solvent may impact stability, with higher polarity solvents generally leading to slower degradation rates for similar betamethasone esters.[1][2]
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my solution.
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | Measure the pH of your solution. Adjust to a range of 3.5-5.0 using a suitable buffer (e.g., acetate buffer). |
| High Temperature | Store the solution at refrigerated (2-8°C) or frozen (-20°C) temperatures. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[3] |
| Presence of Oxidizing Agents | Ensure all glassware is thoroughly cleaned and that no oxidizing agents (e.g., peroxides) are present in the solvents or other reagents. |
| Microbial Contamination | If the solution is aqueous-based and will be stored for an extended period, consider sterile filtering or adding a suitable antimicrobial preservative. |
Issue 2: I am observing unexpected peaks in my chromatogram during HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Degradation Products | The unexpected peaks are likely degradation products. The primary degradation pathways are hydrolysis of the 21-acetate ester to form Betamethasone and isomerization to Betamethasone 17-Acetate. |
| Impurity in the Standard | Verify the purity of your this compound standard. |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and diluent. Ensure all components are of high purity and are properly degassed. |
| Column Overload | Reduce the concentration of the injected sample. |
Data on Stability of Betamethasone Esters
The following table summarizes stability data for similar betamethasone esters, which can be used as a guideline for this compound.
| Parameter | Condition | Observation | Reference |
| pH | pH 3.5 - 4.5 | Maximum stability for Betamethasone Dipropionate. | [1][3] |
| pH 4.0 - 5.0 | Maximum stability for Betamethasone Valerate. | [1][3] | |
| Temperature | 45°C | Betamethasone Acetate showed an 11% decrease in concentration after 70 days in a parenteral formulation. | [5] |
| Room Temperature | A parenteral formulation of Betamethasone Acetate was stable for 155 days. | [5] | |
| Solvent Polarity | Decreasing Polarity | The rate of degradation of betamethasone esters increases with decreasing solvent polarity. | [1][2] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and to validate the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 24 hours.
-
Dissolve the heat-stressed sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (approximately 100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
Stability-Indicating HPLC-UV Method
This method can be used to separate this compound from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Primary degradation pathways of Betamethasone 21-Acetate.
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Workflow for a typical stability study.
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Betamethasone Sodium Phosphate and Betamethasone Acetate Injectable Suspension, USP, 6 mg/mL [dailymed.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Deuterated Steroid Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of deuterated steroids presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
Unforeseen challenges can arise during the synthesis of deuterated steroids. This guide provides a structured approach to identifying and resolving common problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Deuterium Incorporation | - Incomplete reaction. - Insufficient deuterating agent. - Inactive or poisoned catalyst. - Steric hindrance at the target position. - H/D back-exchange during workup. | - Increase reaction time or temperature. - Use a larger excess of the deuterating agent. - Use fresh, high-purity catalyst. - Consider a different deuteration strategy or a catalyst with a smaller ligand. - Work up the reaction using deuterated solvents (e.g., D₂O, deuterated methanol) and minimize exposure to protic solvents.[1][2] |
| Isotopic Scrambling (Deuteration at unintended positions) | - Overly harsh reaction conditions (high temperature, strong base/acid). - Non-selective catalyst. - Presence of multiple enolizable positions. | - Employ milder reaction conditions. - Utilize a more regioselective catalyst or a directing group to guide deuteration. - Protect other reactive sites on the steroid scaffold before deuteration. |
| Side Reactions/Product Degradation | - Incompatible functional groups on the steroid. - Harsh reaction conditions leading to decomposition. - Oxidation of sensitive functional groups. | - Protect sensitive functional groups prior to the deuteration step. - Use milder and more selective deuteration methods, such as ultrasound-assisted synthesis.[3] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | - Incomplete separation of the deuterated product from the starting material or byproducts. - Similar polarity of the desired product and impurities. | - Optimize flash column chromatography conditions (e.g., solvent gradient, silica gel deactivation).[4][5][6] - Consider preparative HPLC for challenging separations. - Recrystallization may be effective if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing deuterium into a steroid molecule?
A1: The most common methods include:
-
Base-catalyzed Hydrogen/Deuterium (H/D) Exchange: This method is effective for introducing deuterium at positions adjacent to carbonyl groups (enolizable positions) using a deuterated solvent (like D₂O or CH₃OD) and a base.
-
Metal-Catalyzed H/D Exchange: Catalysts such as platinum, palladium, or iridium can facilitate H/D exchange at various C-H bonds.[7]
-
Reduction with Deuterated Reagents: Ketones and other functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium at specific positions.
-
Ultrasound-Assisted Microcontinuous Process: This modern technique can enhance H/D exchange reactions, often leading to high deuterium incorporation under milder conditions.[3]
Q2: How can I determine the percentage of deuterium incorporation in my product?
A2: The percentage of deuterium incorporation is typically determined using:
-
Mass Spectrometry (MS): By comparing the mass spectra of the deuterated and non-deuterated compounds, the increase in mass due to deuterium incorporation can be used to calculate the isotopic purity.[][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of a proton signal at the site of deuteration. ²H NMR can directly detect the presence of deuterium. The combination of quantitative ¹H and ²H NMR can provide accurate determination of isotopic abundance.[10][11][12]
Q3: What is H/D back-exchange and how can I prevent it?
A3: H/D back-exchange is the unintended replacement of deuterium atoms with hydrogen atoms, typically during the reaction workup or purification when protic solvents (like water or methanol) are used.[1] To minimize back-exchange:
-
Use deuterated solvents for quenching and extraction.
-
Work at low temperatures during the workup.
-
Minimize the exposure time to protic solvents.
-
Adjust the pH to a range where the H/D exchange rate is minimal (often acidic conditions for amides).[2][13]
A4: This phenomenon, known as isotopic scrambling, can occur due to several factors, including overly harsh reaction conditions that lead to non-specific H/D exchange. The presence of multiple acidic protons in the molecule can also lead to deuteration at multiple sites. To address this, consider using milder reaction conditions, a more selective catalyst, or protecting groups to block reactive sites that you do not wish to deuterate.
Quantitative Data on Deuterium Incorporation
The efficiency of deuterium incorporation can vary significantly depending on the steroid and the method used. The following table summarizes reported deuterium incorporation percentages for various steroids using an ultrasound-assisted microcontinuous process.[14]
| Steroid | Deuterium Incorporation (%) |
| Progesterone-d₉ | >95% |
| Dehydroepiandrosterone-d₂ | >99% |
| Pregnenolone-d₄ | >99% |
| Hydrocortisone-d₅ | >93% |
| Androsterone-d₂ | >95% |
| Androstenedione-d₇ | >90% |
| 17α-hydroxyprogesterone-d₈ | >75% |
| Cortisone-d₇ | >99% |
| Desoxycortisone-d₇ | >80% |
| Testosterone-d₅ | >82% |
| Corticosterone-d₅ | >68% |
| 11α-hydroxyprogesterone-d₈ | >89% |
Experimental Protocols
General Protocol for Base-Catalyzed Deuteration of a Ketosteroid
This protocol is a general guideline and may require optimization for specific steroid substrates.
-
Preparation: Dissolve the ketosteroid in a deuterated solvent (e.g., methanol-d₄).
-
Reaction Initiation: Add a catalytic amount of a base (e.g., sodium methoxide).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Quenching: Once the reaction is complete, neutralize the base with a deuterated acid (e.g., DCl in D₂O) at low temperature.
-
Extraction: Extract the product with a water-immiscible organic solvent. Wash the organic layer with deuterated water to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography.
-
Analysis: Characterize the purified product and determine the deuterium incorporation by NMR and mass spectrometry.
Protocol for GC-MS Analysis of Deuterated Steroids
-
Sample Preparation:
-
Extraction: If the steroid is in a biological matrix, perform a liquid-liquid or solid-phase extraction to isolate the steroid fraction.[14][15]
-
Derivatization: To improve volatility and chromatographic behavior, derivatize the steroid. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[16][17]
-
-
GC-MS Conditions:
-
Column: Use a non-polar or medium-polarity capillary column suitable for steroid analysis (e.g., a column with a 5% phenyl methylpolysiloxane stationary phase).
-
Injector: Operate in splitless mode for trace analysis.
-
Oven Program: Develop a temperature gradient that effectively separates the steroid of interest from other components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to observe the full mass spectrum or in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
-
Data Analysis:
-
Compare the mass spectrum of the deuterated steroid with its non-deuterated standard.
-
Calculate the deuterium incorporation by analyzing the relative intensities of the molecular ion peaks (M⁺) and the corresponding deuterated molecular ion peaks (e.g., M+1, M+2, etc.).
-
Visualizations
Caption: General workflow for the synthesis and analysis of deuterated steroids.
Caption: Decision tree for troubleshooting low deuterium incorporation.
References
- 1. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 13. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Peak shape improvement for Betamethasone 21-Acetate-d3 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Betamethasone 21-Acetate-d3.
Troubleshooting Guide
This section addresses specific peak shape and other common chromatographic problems in a question-and-answer format.
Question 1: Why am I observing peak tailing with my this compound standard?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise peak integration and resolution.[1] The potential causes and solutions are outlined below.
Potential Causes & Solutions
| Cause | Recommended Action |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based column packing can interact with the polar functional groups of this compound, causing tailing.[2] Solution: Use a highly deactivated, end-capped column.[3] Consider adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. Adjusting the mobile phase pH to a lower value (e.g., <3) can also help by keeping the silanol groups protonated.[4] |
| Column Contamination | Accumulation of sample matrix components or strongly retained compounds on the column can lead to poor peak shape.[4][5] Solution: Implement a column washing procedure with a strong solvent. If using a guard column, replace it.[5] Ensure adequate sample cleanup, for example, by using Solid Phase Extraction (SPE), to remove interfering substances.[3] |
| Column Overload | Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][4][5] Solution: Reduce the injection volume or dilute the sample.[5][6] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing peak shape.[3] Solution: Optimize the mobile phase pH. For steroid analysis, a slightly acidic mobile phase is often used.[7] Ensure the buffer concentration is sufficient to maintain a stable pH.[3] |
| Column Degradation | Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to peak tailing.[4] Solution: Replace the analytical column. To prolong column lifetime, operate within the manufacturer's recommended pH and temperature ranges. |
Question 2: My this compound peak is showing fronting. What are the likely causes and how can I fix it?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can still affect quantification.
Potential Causes & Solutions
| Cause | Recommended Action |
| Sample Overload | Injecting a sample that is too concentrated is a primary cause of peak fronting.[8] Solution: Dilute the sample or decrease the injection volume.[8] |
| Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.[4] Solution: Whenever possible, dissolve and inject the sample in the mobile phase.[9] If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase. |
| Column Temperature Effects | In some cases, temperature fluctuations or a column temperature that is too low can contribute to peak fronting. Solution: Use a column oven to maintain a stable and elevated temperature (e.g., 40-50°C), which can improve peak shape.[10][11] |
Question 3: I am seeing a split peak for this compound. What could be the problem?
Split peaks are a significant issue that can make accurate quantification impossible. The cause is often related to a disruption in the sample path.
Potential Causes & Solutions
| Cause | Recommended Action |
| Partially Blocked Column Frit | Debris from the sample, mobile phase, or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.[1][12] Solution: Reverse the column and flush it with a strong solvent to dislodge the blockage. If this fails, the frit may need to be replaced, or the entire column may need to be replaced.[1] Using an in-line filter can help prevent this issue.[12] |
| Column Void | A void or channel in the column packing material can cause the sample to travel through the column via two different paths, resulting in a split peak.[6] Solution: A column with a void typically needs to be replaced. |
| Sample Solvent Effect | Injecting the sample in a strong, non-miscible, or poorly compatible solvent with the mobile phase can cause peak splitting. Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent.[9] |
| Contamination on the Column | A contaminant at the head of the column can sometimes cause peak splitting. Solution: Wash the column with a strong solvent. Replacing the guard column, if one is in use, is also a good first step.[13] |
Experimental Protocols
Protocol 1: Column Washing to Address Peak Tailing/Splitting
This protocol is designed to remove strongly retained contaminants from the column.
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector.
-
Reverse the column direction. This allows for more effective flushing of contaminants from the inlet frit.
-
Flush with a series of solvents. Use a flow rate that is appropriate for your column dimensions. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer (to remove salts)
-
100% Water
-
Isopropanol
-
Hexane (if dealing with very non-polar contaminants)
-
Isopropanol
-
100% Acetonitrile
-
Mobile phase without buffer
-
-
Equilibrate the column. Reconnect the column in the correct direction and equilibrate with the mobile phase until a stable baseline is achieved.
-
Inject a standard. Assess the peak shape of this compound to determine if the washing procedure was successful.
Frequently Asked Questions (FAQs)
Q1: What are typical starting chromatographic conditions for this compound analysis?
For LC-MS/MS analysis of betamethasone and its esters, a reversed-phase method is commonly used.
Typical Starting Conditions
| Parameter | Recommendation |
| Column | C8 or C18, 2.1 mm or 4.6 mm i.d., 50-150 mm length, <5 µm particle size.[10][14][15] |
| Mobile Phase A | Water with 0.1% formic acid or a low concentration of ammonium formate (e.g., 0.05 M).[14][16] |
| Mobile Phase B | Acetonitrile or methanol.[10][16] |
| Gradient | A gradient elution is often used to ensure good peak shape and separation from any impurities. A typical gradient might start with a low percentage of mobile phase B and ramp up. |
| Flow Rate | Dependent on the column internal diameter. For a 4.6 mm i.d. column, a flow rate of 0.8-1.0 mL/min is common.[10] For a 2.1 mm i.d. column, a lower flow rate of 0.2-0.4 mL/min is typical. |
| Column Temperature | 40-50°C.[10] |
| Injection Volume | 5-20 µL.[10][11] |
| Sample Diluent | A mixture of water and acetonitrile/methanol, ideally matching the initial mobile phase composition.[10] |
Q2: How does the deuterated form (d3) of Betamethasone 21-Acetate affect the chromatography?
The three deuterium atoms in this compound will have a negligible effect on its chromatographic behavior compared to the non-deuterated form. You can expect a very similar retention time. The primary purpose of the deuterated standard is for use as an internal standard in mass spectrometry-based detection, where its slightly higher mass allows it to be distinguished from the non-deuterated analyte. Therefore, all troubleshooting advice for the non-deuterated compound is applicable to the deuterated version.
Q3: What role does the guard column play, and when should I replace it?
A guard column is a short, disposable column placed before the analytical column. Its purpose is to protect the analytical column by trapping particulate matter and strongly retained sample components. If you observe a sudden increase in peak tailing, fronting, or splitting, or a significant increase in backpressure, the guard column may be contaminated or blocked.[5] It is good practice to replace the guard column as a first troubleshooting step before attempting more extensive column washing or replacing the analytical column.[5]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for split peaks.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sielc.com [sielc.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Separation of Betamethasone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Technical Support Center: Enhancing the Extraction Recovery of Betamethasone 21-Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the extraction recovery of Betamethasone 21-Acetate-d3 in your laboratory experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a synthetic glucocorticoid. Its extraction is influenced by its solubility and stability. It is practically insoluble in water, but freely soluble in acetone and soluble in ethanol and methylene chloride.[1] Understanding these solubility characteristics is crucial for selecting the appropriate extraction solvent.
Q2: What are the common methods for extracting this compound from biological matrices?
A2: The two most common methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred for its efficiency, selectivity, and potential for automation. LLE is a classic technique that can also yield high recovery rates when optimized.
Q3: I am experiencing low recovery of this compound. What are the potential causes?
A3: Low recovery can stem from several factors, including:
-
Suboptimal pH: The pH of your sample can affect the ionization state of the analyte, influencing its retention on SPE sorbents or partitioning in LLE.
-
Inappropriate Solvent Choice: The polarity and strength of your loading, wash, and elution solvents are critical for successful extraction.
-
Matrix Effects: Components in your biological sample (e.g., proteins, lipids) can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS analysis.[2][3]
-
Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely recover the analyte from the SPE sorbent.
-
Analyte Instability: Betamethasone 21-Acetate can be sensitive to factors like high temperatures and extreme pH, potentially degrading during the extraction process.[4]
Q4: How can I minimize matrix effects in my analysis?
A4: To mitigate matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: Employ a more rigorous cleanup step, such as a selective SPE protocol, to remove interfering matrix components.
-
Chromatographic Separation: Adjust your HPLC/UPLC method to separate the analyte from co-eluting matrix components.
-
Use a Deuterated Internal Standard: As you are working with a deuterated compound, using a corresponding non-deuterated internal standard can help to compensate for matrix effects.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to account for any matrix-induced signal suppression or enhancement.[2][3]
II. Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the extraction of this compound.
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
dot graph TD{ subgraph "Troubleshooting Low SPE Recovery" direction LR A[Start: Low Recovery Observed] --> B{Analyte lost during sample loading/washing?}; B -- Yes --> C[Optimize Loading/Washing Conditions]; B -- No --> D{Analyte retained on the column?}; C --> E[Decrease organic content of wash solvent]; C --> F[Adjust pH to ensure analyte is retained]; D -- No --> G[Check for analyte degradation]; D -- Yes --> H[Optimize Elution Conditions]; H --> I[Increase elution solvent strength]; H --> J[Increase elution solvent volume]; H --> K[Try a different elution solvent]; end } Caption: A flowchart to troubleshoot low recovery in SPE.
Issue: Low recovery of this compound using a C18 SPE cartridge.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Retention | Decrease the percentage of organic solvent in the loading solution. Ensure the pH of the sample is neutral to slightly acidic to maximize retention on the C18 sorbent. | Increased retention of the analyte on the SPE cartridge. |
| Premature Elution | Use a weaker wash solvent. For example, if currently using 50% methanol, try 20% methanol. | Removal of interferences without eluting the target analyte. |
| Incomplete Elution | Increase the strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile). Use a larger volume of elution solvent. Consider a "soak" step where the elution solvent is left on the cartridge for a few minutes before elution. | Complete recovery of the analyte from the sorbent. |
| Sorbent Overload | Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge (typically <5% of the sorbent mass). | Quantitative retention of the analyte. |
Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
dot graph TD{ subgraph "Troubleshooting Low LLE Recovery" direction LR A[Start: Low Recovery Observed] --> B{Is the analyte in the aqueous or organic phase after extraction?}; B -- Aqueous --> C[Optimize Partitioning]; B -- Organic --> D{Is the analyte lost during solvent evaporation?}; C --> E[Adjust pH of the aqueous phase]; C --> F[Use a more non-polar extraction solvent]; C --> G[Increase solvent-to-sample ratio]; D -- Yes --> H[Use a gentler evaporation method]; D -- No --> I[Check for analyte degradation]; end } Caption: A flowchart to troubleshoot low recovery in LLE.
Issue: Low recovery of this compound after LLE.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Partitioning | Adjust the pH of the aqueous sample to ensure the analyte is in its neutral form. Betamethasone 21-Acetate is a neutral compound, so pH adjustment may be less critical but can influence the partitioning of interfering compounds. | Improved partitioning of the analyte into the organic phase. |
| Incorrect Solvent | Use a solvent in which Betamethasone 21-Acetate has high solubility. Ethyl acetate and dichloromethane are good starting points. A study on betamethasone showed near 100% recovery with LLE. | High extraction efficiency. |
| Insufficient Mixing | Vortex the sample and solvent mixture for an adequate amount of time (e.g., 1-2 minutes) to ensure thorough mixing and partitioning. | Reaching equilibrium for analyte distribution between the two phases. |
| Emulsion Formation | Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. Adding a small amount of salt to the aqueous phase can also help. | Clear separation of the aqueous and organic layers. |
III. Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for this compound from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
1. Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Internal Standard (IS): Betamethasone
-
Human Plasma Sample
2. Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of IS solution (e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of 4% phosphoric acid in water and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of acetonitrile.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma
1. Materials:
-
Methyl tert-butyl ether (MTBE)
-
Internal Standard (IS): Betamethasone
-
Human Plasma Sample
2. Procedure:
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add 50 µL of IS solution (e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of MTBE to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
IV. Data Presentation
The following tables provide representative data to guide your optimization efforts. The actual recovery values may vary depending on the specific experimental conditions and matrix.
Table 1: Representative Recovery of Betamethasone 21-Acetate from Plasma using Different SPE Wash Solvents on a C18 Cartridge
| Wash Solvent Composition | Analyte Recovery (%) |
| 100% Water | 98 |
| 10% Methanol in Water | 95 |
| 20% Methanol in Water | 92 |
| 40% Methanol in Water | 75 |
Table 2: Representative Recovery of Betamethasone 21-Acetate from Plasma using Different SPE Elution Solvents from a C18 Cartridge
| Elution Solvent | Analyte Recovery (%) |
| Methanol | 96 |
| Acetonitrile | 99 |
| 50:50 Methanol:Acetonitrile | 98 |
| Ethyl Acetate | 94 |
Table 3: Representative Recovery of Betamethasone 21-Acetate from Plasma using Different LLE Solvents
| Extraction Solvent | Analyte Recovery (%) |
| Methyl tert-butyl ether (MTBE) | >95 |
| Dichloromethane | >90 |
| Ethyl Acetate | >90 |
| Hexane | <60 |
V. Visualizations
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Experimental workflow for SPE of this compound.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Experimental workflow for LLE of this compound.
References
- 1. Betamethasone 21-acetate | 987-24-6 [chemicalbook.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability of a Parenteral Formulation of Betamethasone and Levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting interferences with Betamethasone 21-Acetate-d3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Betamethasone 21-Acetate-d3. The focus is on resolving co-eluting interferences and ensuring accurate quantification in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences for Betamethasone 21-Acetate?
The most significant co-eluting interference for betamethasone is its stereoisomer, dexamethasone.[1] As epimers, they have identical masses and produce very similar fragmentation patterns in mass spectrometry, making chromatographic separation essential for accurate quantification.[1][2] Other potential interferences include endogenous steroids, metabolites of betamethasone, and other structurally related corticosteroids that may be present in the sample matrix.[3]
Q2: My this compound internal standard (IS) does not perfectly co-elute with the native analyte. Is this a problem?
Ideally, a stable isotope-labeled internal standard should co-elute with the analyte to ensure it experiences the same matrix effects and ionization suppression or enhancement.[4] The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time.[4] If the matrix effect is not uniform across the entire peak width, even a small shift in retention time can lead to inaccurate quantification. It is crucial to minimize this separation by optimizing chromatographic conditions.
Q3: What is "cross-talk" and how can it affect my results with this compound?
Cross-talk, or cross-signal contribution, occurs when the analyte and its internal standard interfere with each other's signals in the mass spectrometer.[5][6] This can happen in two primary ways:
-
Isotopic Contribution: The unlabeled analyte (Betamethasone 21-Acetate) naturally contains a small percentage of heavy isotopes (like ¹³C), which can contribute to the signal of the deuterated internal standard.[7][8]
-
Impurity in the Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity.[6]
This phenomenon can affect the linearity of the calibration curve and the accuracy of the assay, particularly at low and high concentrations.[6]
Q4: How can I check for cross-talk between my analyte and the d3-internal standard?
To check for cross-talk, you can perform the following experiments:
-
Inject a high-concentration solution of the unlabeled analyte standard (without any internal standard) and monitor the mass transition for the d3-internal standard. A significant signal indicates a contribution from the analyte's natural isotopes.[8]
-
Inject a solution of the d3-internal standard (without any analyte) and monitor the mass transition for the unlabeled analyte. A signal here would indicate the presence of the unlabeled analyte as an impurity in your internal standard.
Q5: Can in-source fragmentation cause interference issues?
Yes, in-source fragmentation, where the analyte or internal standard fragments in the ion source of the mass spectrometer before mass analysis, can be a source of interference.[9][10] This can lead to an overestimation of the analyte if a fragment ion has the same mass-to-charge ratio as the intended precursor ion of a co-eluting compound. It is important to optimize the ion source conditions to minimize in-source fragmentation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to co-eluting interferences in the analysis of Betamethasone 21-Acetate.
Problem 1: Poor Peak Shape or Splitting Peaks
-
Possible Cause: Column degradation, sample solvent incompatibility, or column contamination.
-
Troubleshooting Steps:
-
Verify Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition.[11]
-
Flush the Column: Follow the manufacturer's instructions to flush the column with a series of strong solvents to remove contaminants.[11]
-
Replace Guard Column: If using a guard column, replace it as it may be contaminated.[11]
-
Use a New Column: If the problem persists, the analytical column may be degraded and require replacement.
-
Problem 2: Suspected Co-elution with an Isomer (e.g., Dexamethasone)
-
Possible Cause: Insufficient chromatographic resolution.
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[2]
-
Experiment with different aqueous phase modifiers like formic acid or ammonium formate to improve selectivity.
-
-
Modify Gradient: Decrease the ramp of the gradient to increase the separation between closely eluting peaks.
-
Change Column Chemistry: Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to exploit different separation mechanisms.
-
Lower Temperature: Reducing the column temperature can sometimes enhance the separation between stereoisomers.
-
Problem 3: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Matrix effects due to incomplete co-elution of the analyte and internal standard.
-
Troubleshooting Steps:
-
Evaluate Analyte and IS Retention Times: Carefully check the retention times of Betamethasone 21-Acetate and this compound.
-
Adjust Chromatographic Conditions: Make small adjustments to the mobile phase composition or gradient to achieve better co-elution.[4] A column with slightly lower resolution might paradoxically improve results by forcing the analyte and IS to overlap more completely.[4]
-
Improve Sample Preparation: Enhance the sample clean-up procedure (e.g., using solid-phase extraction) to remove more matrix components that can cause ion suppression.
-
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction from Plasma)
This protocol is a general guideline and may require optimization for your specific application.
-
To a 500 µL aliquot of plasma sample, add 25 µL of the this compound internal standard working solution.
-
Add 6 mL of a suitable extraction solvent (e.g., diisopropyl ether or ethyl acetate).[12]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 125 µL of the mobile phase, vortex for 30 seconds, and transfer to an autosampler vial for injection.[12]
LC-MS/MS Analysis
The following are example starting conditions for method development.
| Parameter | Recommended Conditions |
| LC Column | C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, <3 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | See Table 2 below |
Data Presentation
Table 1: Comparison of Chromatographic Systems for Steroid Separation
| Column Type | Mobile Phase System | Advantage/Application | Reference |
| C18 (250 x 4.6 mm, 5 µm) | Water:Acetonitrile (35:65, v/v) | Good separation of betamethasone esters from other active ingredients like fusidic acid and clotrimazole. | [5] |
| C8 | Methanol:Water with 5 mM Ammonium Formate (80:20, v/v) | Isocratic method suitable for routine analysis of betamethasone in plasma. | [13] |
| C18 | Methanol:Ammonium Formate 0.05 mM (90:10, v/v) | Rapid and sensitive analysis for pharmacokinetic studies. | [12] |
| Hypersil C18 | Water:Tetrahydrofuran | Specifically developed for the simultaneous determination of betamethasone and dexamethasone. | [14] |
Table 2: Example Mass Spectrometry Transitions
Note: Optimal cone/collision energies should be determined empirically on your instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Betamethasone 21-Acetate | 435.2 | 375.2 |
| This compound | 438.2 | 378.2 |
Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: Visualization of cross-talk between an analyte and its internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. scielo.br [scielo.br]
- 13. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of dexamethasone and betamethasone in pharmaceuticals by reversed-phase HPLC [repositorio.comillas.edu]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using Betamethasone 21-Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of betamethasone, with a focus on the use of Betamethasone 21-Acetate-d3 as an internal standard. It includes detailed experimental protocols, comparative data, and a discussion of the advantages of using a deuterated internal standard in bioanalytical and pharmaceutical quality control settings.
Comparison of Internal Standards for Betamethasone Quantification
The choice of an internal standard (IS) is critical for the accuracy and precision of quantitative analytical methods. For the analysis of betamethasone, several options are available, with the most common being a structurally similar compound (analog IS) or a stable isotope-labeled (SIL) version of the analyte, such as this compound.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry-based assays.[1] The key advantage of using a SIL IS like this compound is that its physicochemical properties are nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in these steps.[1] Deuterium-labeled compounds, in particular, may exhibit slight differences in retention times compared to the non-labeled analyte, but this is often minimal and can be managed during method development.[2][3] In contrast, structural analogs may have different extraction recoveries, chromatographic behaviors, and ionization efficiencies, which can lead to less accurate quantification.[1]
Table 1: Performance Comparison of Internal Standards
| Parameter | This compound (SIL IS) | Structural Analog IS (e.g., Beclomethasone Dipropionate) |
| Compensation for Matrix Effects | Excellent | Variable, may not fully compensate |
| Correction for Extraction Variability | Excellent | Good to moderate |
| Chromatographic Co-elution | Nearly identical retention time to the analyte, minimizing differential matrix effects.[3][4] | Different retention time, potential for differential matrix effects |
| Ionization Efficiency | Nearly identical to the analyte | May differ significantly from the analyte |
| Accuracy & Precision | High | Generally lower than SIL IS |
| Cost & Availability | Higher cost, commercially available from specialty suppliers.[5][6] | Lower cost, more readily available |
Analytical Method Performance
The choice of analytical technique also plays a significant role in the validation of a method for betamethasone quantification. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical applications due to its high sensitivity and selectivity.[7]
Table 2: Comparison of Analytical Methods for Betamethasone
| Method | Limit of Quantification (LOQ) | Linearity (r²) | Precision (%RSD) | Accuracy (%) |
| LC-MS/MS | 0.5 - 2 ng/mL | > 0.99 | < 15% | 85-115% |
| HPLC-UV | ~0.07 µg/mL.[8] | > 0.999.[8] | < 2% | 98-102% |
Experimental Protocols
LC-MS/MS Method for Betamethasone in Human Plasma
This protocol is adapted from established methods for the quantification of corticosteroids in biological matrices.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, add 25 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 6 mL of diisopropyl ether.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Betamethasone: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation)
-
HPLC-UV Method for Betamethasone in a Topical Formulation
This protocol is based on methods for the analysis of betamethasone in pharmaceutical products.[8][9][10]
a. Sample Preparation
-
Accurately weigh a portion of the topical formulation equivalent to 1 mg of betamethasone.
-
Disperse the sample in 50 mL of methanol in a volumetric flask.
-
Sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration of approximately 20 µg/mL.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Betamethasone, as a glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[11][12] The activated GR complex then translocates to the nucleus and modulates the transcription of target genes.[11][12]
Caption: Glucocorticoid receptor signaling pathway of Betamethasone.
Experimental Workflow for Method Validation
The validation of an analytical method is a systematic process to demonstrate that it is suitable for its intended purpose. The following workflow outlines the key steps.
Caption: Workflow for analytical method validation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. HPLC-MS/MS method for determination of betamethaso... - BV FAPESP [bv.fapesp.br]
- 8. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a stability-indicating RP-HPLC method for assay of betamethasone and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Betamethasone? [synapse.patsnap.com]
- 12. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]
A Comparative Analysis of Betamethasone 21-Acetate-d3 and Non-Deuterated Betamethasone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Betamethasone 21-Acetate-d3 and its non-deuterated counterpart, Betamethasone 21-Acetate. This document is intended to assist researchers in selecting the appropriate compound for their studies by presenting a detailed analysis of their properties, supported by experimental data and protocols.
Introduction
Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It exerts its effects by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression.[1][2][3] The introduction of deuterium, a stable isotope of hydrogen, into drug molecules has been shown to alter their pharmacokinetic profiles, often leading to increased metabolic stability and exposure.[4][5] this compound is a deuterated analog of Betamethasone 21-Acetate, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This guide explores the anticipated differences in their physicochemical properties, pharmacokinetics, and pharmacodynamics.
Physicochemical and Pharmacokinetic Properties: A Comparative Table
| Property | Betamethasone 21-Acetate (Non-deuterated) | This compound (Deuterated) | Rationale for Anticipated Differences |
| Molecular Formula | C₂₄H₃₁FO₆[8] | C₂₄H₂₈D₃FO₆[9] | Replacement of 3 hydrogen atoms with deuterium in the acetate group. |
| Molecular Weight | 434.50 g/mol [8] | ~437.52 g/mol [9] | Increased mass due to the presence of deuterium. |
| Metabolic Stability | Subject to metabolism, including hydrolysis of the acetate ester and oxidation.[10][11] | Anticipated Higher Stability | The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolism at the deuterated site (kinetic isotope effect).[6][12] |
| Plasma Half-life (t½) | ~5.5 - 11 hours (for betamethasone)[13] | Anticipated Longer Half-life | Reduced metabolic clearance is expected to prolong the circulation time.[4][7] |
| Systemic Exposure (AUC) | Baseline | Anticipated Higher AUC | Slower metabolism and clearance would result in a greater area under the concentration-time curve.[7] |
| Receptor Binding Affinity | High affinity for the glucocorticoid receptor. | Anticipated to be Similar | Deuteration is not expected to significantly alter the steric and electronic properties required for receptor binding.[4][6] |
Pharmacodynamics: Glucocorticoid Receptor Signaling
Both Betamethasone 21-Acetate and its deuterated analog are expected to exert their pharmacological effects through the same mechanism of action: binding to and activating the glucocorticoid receptor (GR). The signaling cascade can be broadly divided into genomic and non-genomic pathways.
Glucocorticoid Receptor Signaling Pathway
Caption: Genomic signaling pathway of Betamethasone.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative analysis of deuterated and non-deuterated betamethasone.
Metabolic Stability Assay (In Vitro)
This protocol is designed to compare the rate of metabolism of Betamethasone 21-Acetate and its deuterated analog in liver microsomes.
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow of an in vitro metabolic stability assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution (e.g., 10 mM) of both Betamethasone 21-Acetate and this compound in a suitable solvent like DMSO.
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a solution of NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint).
-
Pharmacokinetic Study (In Vivo)
This protocol outlines a basic in vivo study in an animal model (e.g., rats) to compare the pharmacokinetic profiles of the two compounds.
Methodology:
-
Animal Dosing:
-
House animals in accordance with institutional guidelines.
-
Administer a single dose of either Betamethasone 21-Acetate or this compound to separate groups of animals via a specific route (e.g., intravenous, oral).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Extract the drug from the plasma samples using liquid-liquid extraction or solid-phase extraction.
-
Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), and terminal half-life (t½).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
A sensitive and specific LC-MS/MS method is essential for accurately quantifying betamethasone and its deuterated analog in biological matrices.
Methodology:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed for good separation.[2]
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
For Betamethasone, a common transition is m/z 393 -> 373.
-
For this compound, the precursor ion would be shifted by +3 Da (m/z 438), and a corresponding product ion would be monitored.
-
-
Glucocorticoid Receptor Binding Assay
This assay determines the relative affinity of the compounds for the glucocorticoid receptor.
Methodology:
-
Principle: A competitive binding assay is used where the test compound competes with a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) for binding to the GR.[1]
-
Procedure:
-
A constant concentration of GR and the fluorescent ligand are incubated with varying concentrations of the test compound (either deuterated or non-deuterated betamethasone).
-
The binding of the fluorescent ligand to the GR results in a high fluorescence polarization value.
-
If the test compound binds to the GR, it displaces the fluorescent ligand, leading to a decrease in the fluorescence polarization.
-
-
Data Analysis:
-
A competition curve is generated by plotting the fluorescence polarization against the concentration of the test compound.
-
The concentration of the test compound that causes a 50% inhibition of the fluorescent ligand binding (IC50) is determined. This value is inversely proportional to the binding affinity.
-
Conclusion
The primary difference between this compound and its non-deuterated form is expected to be in its pharmacokinetic profile. The introduction of deuterium at the 21-acetate position is likely to increase its metabolic stability, leading to a longer half-life and greater systemic exposure. This "heavy" version of the molecule can be a valuable tool for researchers. For instance, it can serve as an internal standard in mass spectrometry-based quantification of non-deuterated betamethasone, or it can be used in metabolic studies to elucidate the metabolic pathways of the drug. The pharmacodynamic activity, governed by the interaction with the glucocorticoid receptor, is anticipated to remain largely unchanged. The choice between the two compounds will, therefore, depend on the specific requirements of the research study. For studies requiring a longer duration of action or for use as a stable isotope-labeled internal standard, this compound presents a compelling option.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolism of betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Comparative Guide to Betamethasone 21-Acetate-d3 Certified Reference Materials
For researchers, scientists, and professionals in drug development, the quality and characterization of certified reference materials (CRMs) are paramount for ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of commercially available Betamethasone 21-acetate-d3 certified reference materials and analytical standards. The information presented is based on publicly available data and representative Certificates of Analysis (CoAs) from leading suppliers.
Product Performance Comparison
The following tables summarize the key quantitative specifications for this compound CRMs from prominent suppliers. Please note that the data presented here are representative examples and may vary between specific lots. For the most accurate and up-to-date information, always refer to the Certificate of Analysis provided with the product.
Table 1: General Product Specifications
| Supplier | Product Code | Form | Pack Size(s) |
| LGC Standards | TRC-B327027 | Neat Solid | 1 mg, 5 mg, 10 mg |
| VIVAN Life Sciences | VLDL-00377 | Neat Solid | 1 mg, 5 mg, 10 mg |
| Sigma-Aldrich | (Alternative) | Neat Solid | Varies |
Table 2: Certified Purity and Isotopic Enrichment
| Supplier | Purity (by HPLC) | Isotopic Enrichment (%D) | Comments |
| LGC Standards | ≥98% | ≥99 atom % D | Purity determined by HPLC. Isotopic enrichment by Mass Spectrometry. |
| VIVAN Life Sciences | >99.5% | ≥99 atom % D | CoA provides detailed HPLC, Mass, and NMR data. |
| Sigma-Aldrich | Varies by product | Not always specified | Pharmaceutical secondary standards are available for the non-deuterated form. |
Table 3: Analytical Techniques Used for Certification
| Supplier | HPLC | Mass Spectrometry | NMR | Other |
| LGC Standards | ✔ | ✔ | ✔ | Elemental Analysis (as required) |
| VIVAN Life Sciences | ✔ | ✔ | ✔ | |
| Sigma-Aldrich | ✔ | ✔ | ✔ | Karl Fischer (for water content) |
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying analytical results. The following are representative experimental protocols for the quality control and analysis of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of the this compound reference material.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (gradient elution may be used).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the reference material is prepared in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase.
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight and assesses the isotopic purity of the deuterated compound.
-
Instrumentation: Waters Xevo G2-XS QTof or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]+ ion corresponding to this compound and to determine the percentage of deuterated species.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the reference material.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
¹H NMR: Spectral width, number of scans, and relaxation delay are optimized for the specific compound.
-
¹³C NMR: A proton-decoupled spectrum is acquired to identify all carbon signals.
-
Data Analysis: The chemical shifts, coupling constants, and signal integrations are compared with the expected structure of this compound.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key processes and logical connections relevant to the use of this compound certified reference material.
Inter-laboratory Comparison of Betamethasone 21-Acetate-d3 Quantification: A Review of Published LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published analytical methodologies for the quantification of betamethasone and its related compounds, with a focus on the use of deuterated internal standards like Betamethasone 21-Acetate-d3. While a formal inter-laboratory comparison study for this compound was not identified in the public domain, this document synthesizes data from various independent validation studies to offer insights into the performance of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The aim is to assist researchers in the selection and development of robust analytical protocols for betamethasone quantification.
Data Presentation: A Comparative Look at Method Performance
The following table summarizes the performance characteristics of different LC-MS/MS methods reported for the analysis of betamethasone and its esters. These values, extracted from single-laboratory validation studies, provide a benchmark for expected method performance.
| Parameter | Method 1 (Human Plasma) [1] | Method 2 (Human Plasma) [2] | Method 3 (Topical Formulation) [3][4] | Method 4 (Cream Formulation) [5] |
| Analyte(s) | Betamethasone | Betamethasone (BET), Betamethasone Acetate (BA) | Betamethasone Dipropionate and related substances | Betamethasone Dipropionate (BTM) |
| Internal Standard | BET acetate (deuterated) | Prednisolone | Not Specified | Not Specified |
| Linearity Range | 2-250 ng/mL | BET: 0.50-50.00 ng/mL; BA: 1.0-20.0 ng/mL | 0.07 µg/mL to 200% of specification limits | BTM: 5-25 ppm |
| Correlation Coefficient (r²) | >0.99 | >0.99 | 0.9991-0.9999 | 0.9998 |
| Precision (RSD%) | ≤ 15% | Not explicitly stated, but method showed precision | <5% for related substances | 0.93% |
| Accuracy (Recovery %) | ≤ 15% (as relative standard errors) | Not explicitly stated, but method showed accuracy | Not explicitly stated, but method showed accuracy | 99.37-100.38% |
| LOD | Not Specified | Not Specified | 0.02 µg/ml | 1.27 µg/mL |
| LOQ | 2 ng/mL | BET: 0.50 ng/mL; BA: 1.00 ng/mL | 0.07 µg/ml | 3.86 µg/mL |
Experimental Protocols
The methodologies employed across different studies share common principles but vary in specific details. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (for Plasma Samples)[1][2]
-
Internal Standard Spiking: To a plasma sample, add a known concentration of the deuterated internal standard (e.g., this compound).
-
Extraction: Perform liquid-liquid extraction using an appropriate organic solvent (e.g., diisopropyl ether).
-
Separation: Vortex and centrifuge the mixture to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis[1][2][6][7]
-
Chromatographic Column: A reversed-phase C8 or C18 column is typically used for separation.[1][2][6]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., ammonium formate solution) and an organic solvent (e.g., methanol or acetonitrile) is common.[1][6][7]
-
Ionization: Electrospray ionization (ESI) in the positive mode is generally employed for the analysis of betamethasone and its esters.[2][6][7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection and quantification, operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Visualizations
Experimental Workflow for Betamethasone Quantification
The following diagram illustrates a typical workflow for the quantification of betamethasone in a biological matrix using a deuterated internal standard.
Caption: Experimental workflow for LC-MS/MS quantification.
Glucocorticoid Signaling Pathway
Betamethasone, as a glucocorticoid, exerts its anti-inflammatory effects by modulating gene expression. The diagram below provides a simplified overview of the glucocorticoid signaling pathway.
Caption: Simplified glucocorticoid signaling pathway.
References
- 1. scielo.br [scielo.br]
- 2. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Superiority of Deuterated Internal Standards: A Comparative Analysis of Betamethasone 21-Acetate-d3
For researchers, scientists, and drug development professionals engaged in the bioanalysis of corticosteroids, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of quantitative assays. This guide provides a comprehensive comparison of Betamethasone 21-Acetate-d3 with commonly used non-deuterated internal standards for the analysis of betamethasone, supported by experimental data.
In the landscape of bioanalytical method development, stable isotope-labeled internal standards are widely recognized as the gold standard. This is primarily due to their ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection. By co-eluting with the analyte, they effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more reliable and reproducible results.
This guide delves into the performance of this compound as an internal standard in comparison to three other commonly used, non-deuterated alternatives for betamethasone quantification: prednisolone, beclomethasone dipropionate, and triamcinolone acetonide.
Comparative Performance of Internal Standards
The following table summarizes the validation parameters for LC-MS/MS methods utilizing this compound and its non-deuterated counterparts for the quantification of betamethasone in human plasma.
| Internal Standard | Analyte | Matrix | Method | Accuracy (%) | Precision (% RSD) | Recovery (%) | Matrix Effect |
| This compound | Betamethasone | Human Plasma | LC-MS/MS | 92.4 - 109.4[1] | Intra-day: 1.3 - 14.7, Inter-day: 2.1 - 13.5[1] | Not explicitly reported, but method showed no matrix effect[1] | No significant matrix effect observed[1] |
| Prednisolone | Betamethasone | Human Plasma | LC-MS/MS | 92.4 - 109.4[2] | Intra-day: 1.3 - 14.7, Inter-day: 2.1 - 13.5[2] | Not explicitly reported | Not explicitly reported |
| Beclomethasone Dipropionate | Betamethasone | Human Plasma | UPLC-MS/MS | 92.4 - 109.4[3] | 1.32 - 14.7[3] | Not explicitly reported | Not explicitly reported |
| Triamcinolone Acetonide | Betamethasone | Human Plasma | LC-MS/MS | Within-run: 94.0, Between-run: <10% variation[4] | Within-run: <10, Between-run: <10[4] | 98.9[4] | Not explicitly reported |
The Deuterated Advantage: Why this compound Excels
The data presented underscores the robustness of methods employing a deuterated internal standard. The use of this compound in the LC-MS/MS analysis of betamethasone demonstrates excellent accuracy and precision[1]. A key advantage of using a stable isotope-labeled internal standard is its ability to compensate for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods[1]. The study by Rodrigues et al. (2023) explicitly states that their method using betamethasone acetate-d3 showed no significant matrix effect, a critical factor for reliable quantification in complex biological matrices like plasma[1].
While methods using non-deuterated internal standards such as prednisolone, beclomethasone dipropionate, and triamcinolone acetonide can also provide acceptable accuracy and precision, they are inherently more susceptible to differential matrix effects and variations in sample processing. As these molecules are structurally different from betamethasone, their behavior during extraction and ionization may not perfectly mirror that of the analyte, potentially leading to less reliable results. For instance, while the study using triamcinolone acetonide reported high recovery for the internal standard, the potential for differential matrix effects between it and betamethasone remains a concern that is largely mitigated by the use of a deuterated analog[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols used in the cited studies.
Method Using this compound Internal Standard[1]
-
Sample Preparation: A liquid-liquid extraction (LLE) was employed. To 500 µL of human plasma, 25 µL of this compound internal standard solution (1 µg/mL in methanol) was added, followed by 6 mL of diisopropyl ether. The mixture was vortexed and centrifuged. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase.
-
LC-MS/MS Conditions:
-
Column: Not specified in the provided abstract.
-
Mobile Phase: A mixture of methanol and 0.05 mM ammonium formate (90:10, v/v).
-
Flow Rate: 0.3 mL/min.
-
Ionization: Positive electrospray ionization (ESI+).
-
Transitions: Betamethasone: m/z 393 > 373; this compound: m/z 438 > 418.
-
Method Using Prednisolone Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction was used with the addition of prednisolone as the internal standard.
-
LC-MS/MS Conditions:
-
Column: C8 column.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) mode.
-
Method Using Beclomethasone Dipropionate Internal Standard[3]
-
Sample Preparation: Solid-phase extraction (SPE) was used for betamethasone sodium phosphate, while liquid-liquid extraction with ether and n-hexane was used for other betamethasone esters. Beclomethasone dipropionate was used as the internal standard for the esters.
-
UPLC-MS/MS Conditions:
-
Column: Hypurity C18 for most analytes.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) mode.
-
Method Using Triamcinolone Acetonide Internal Standard[4]
-
Sample Preparation: Liquid-liquid extraction was performed on human plasma samples with triamcinolone acetonide as the internal standard.
-
LC-MS/MS Conditions:
-
Column: Not specified in the provided abstract.
-
Detection: Mass detection was utilized.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles of using an internal standard, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The evidence strongly supports the use of a stable isotope-labeled internal standard, such as this compound, for the quantification of betamethasone. Its ability to closely mimic the analyte throughout the analytical process, thereby minimizing the impact of matrix effects and procedural variability, results in superior accuracy and precision compared to non-deuterated alternatives. For researchers striving for the highest quality data in corticosteroid analysis, this compound represents the optimal choice.
References
A Comparative Guide to Betamethasone Quantification Assays: Focus on Linearity and Detection Range
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic corticosteroids like Betamethasone is critical. This guide provides a comparative overview of various analytical methods for the detection of Betamethasone, with a special focus on the linearity and range of detection. We will delve into assays utilizing Betamethasone 21-Acetate-d3 as an internal standard, a common practice in highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, and compare them with other validated techniques.
Performance Comparison of Betamethasone Assays
The following tables summarize the key performance characteristics of different analytical methods for the quantification of Betamethasone. The use of a deuterated internal standard, such as this compound, is highlighted where applicable, as it represents a gold standard for correcting matrix effects and improving assay accuracy and precision in mass spectrometry-based methods.
| Method | Internal Standard | Linearity Range | Limit of Quantification (LOQ) | Matrix | Citation |
| LC-MS/MS | This compound | 2 - 250 ng/mL | Not explicitly stated, but linearity starts at 2 ng/mL | Human Plasma | [1][2] |
| LC-MS/MS | Prednisolone | 0.5 - 80.0 ng/mL | 0.5 ng/mL | Human Plasma | |
| LC-MS/MS | Triamcinolone acetonide | 0.5 - 50.0 ng/mL | 0.5 ng/mL | Human Plasma | [3] |
| UPLC-MS/MS | Beclomethasone dipropionate & Prednisolone | 0.278 x 10⁻⁹ - 74.95 x 10⁻⁹ mol·dm⁻³ (for Betamethasone) | Not explicitly stated | Human Plasma | [4] |
| LC-MS/MS | Testosterone | 5 - 2000 ng/mL | 5 ng/mL | Nude mice plasma | [5] |
| LC-MS/MS | Not specified | 7.8 - 500 ng/mL | 7.8 ng/mL | Medicinal Powders | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are summaries of the experimental protocols for the key methods discussed.
LC-MS/MS with this compound Internal Standard
This method is designed for the quantification of Betamethasone in human plasma.
-
Sample Preparation:
-
Plasma samples are thawed.
-
An internal standard solution of this compound in methanol is added to the plasma.
-
The sample is subjected to liquid-liquid extraction.
-
-
Chromatography:
-
Instrument: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Mobile Phase: A gradient of two mobile phases is typically used for separation.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Betamethasone and the deuterated internal standard. The transition for Betamethasone is m/z 393 > 373, and for this compound is m/z 438 > 418.[1][2]
-
Alternative LC-MS/MS Method
This method utilizes a different internal standard for quantification in human plasma.
-
Sample Preparation:
-
Plasma samples are deproteinized, often using a solvent like acetonitrile.
-
-
Chromatography:
-
Column: A C18 column is commonly used for separation.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization.
-
Detection: Selected Ion Monitoring (SIM) or MRM is employed to detect the analyte and internal standard.
-
Workflow and Pathway Diagrams
To visually represent the experimental process, the following diagram illustrates a typical workflow for an LC-MS/MS assay for Betamethasone quantification using a deuterated internal standard.
Caption: Experimental workflow for Betamethasone LC-MS/MS analysis.
This guide provides a foundational comparison of various methods for the quantification of Betamethasone. The choice of assay will ultimately depend on the specific requirements of the research, including the desired sensitivity, the sample matrix, and the available instrumentation. The use of a deuterated internal standard like this compound in an LC-MS/MS method generally offers the highest level of accuracy and reliability for bioanalytical studies.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Guide to Internal Standards in Steroid Analysis
For researchers, scientists, and drug development professionals navigating the complexities of steroid quantification, the choice of an internal standard is a critical decision that directly impacts data quality. This guide provides a comprehensive comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analog) internal standards in steroid analysis by liquid chromatography-mass spectrometry (LC-MS). We delve into the performance characteristics of each, supported by experimental data, to help you make an informed choice for your analytical needs.
In the pursuit of accurate and precise measurement of endogenous and synthetic steroids in biological matrices, the use of an internal standard (IS) is indispensable. An ideal IS mimics the analyte of interest throughout sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response. The two main categories of internal standards employed in LC-MS-based steroid analysis are deuterated and non-deuterated compounds. While deuterated standards are often hailed as the "gold standard," non-deuterated analogs present a viable alternative in certain scenarios.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The fundamental difference between these two types of internal standards lies in their structural identity to the analyte. Deuterated standards are chemically identical to the analyte, with one or more hydrogen atoms replaced by deuterium. Non-deuterated standards are structurally similar but not identical, often differing by a functional group or alkyl chain. This distinction has significant implications for their performance in quantitative assays.
Quantitative Data Summary
The following tables summarize the key performance differences observed in studies comparing deuterated and non-deuterated internal standards.
| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Key Considerations |
| Co-elution with Analyte | Typically co-elutes or has a very close retention time. | Retention time may differ significantly from the analyte. | Co-elution is crucial for effective compensation of matrix effects at the point of analyte elution. |
| Matrix Effect Compensation | High, due to identical physicochemical properties and co-elution. | Variable and often incomplete; differences in structure can lead to differential ionization suppression or enhancement. | Incomplete compensation can lead to significant bias in results. |
| Accuracy (Bias) | Generally low bias. A study on an anticancer drug showed a mean bias of 100.3% (close to the true value)[1]. | Can introduce significant bias. The same study showed a mean bias of 96.8% for the analogous IS[1]. | The choice of internal standard can have a significant effect on the results obtained[2]. |
| Precision (%RSD or %CV) | High precision. The aforementioned study reported a standard deviation of 7.6%[1]. | Lower precision. The same study reported a standard deviation of 8.6%[1]. | Higher variability can mask subtle but significant changes in analyte concentration. |
| Extraction Recovery Tracking | Excellent, due to identical chemical properties. | May not accurately track the analyte's recovery if their polarities and affinities for the extraction phase differ. | Inconsistent recovery between the analyte and IS can lead to inaccurate quantification. |
| Cost and Availability | Generally more expensive and may not be commercially available for all steroids. | More likely to be readily available and less expensive. | Practical considerations can influence the choice of IS, especially in high-throughput settings. |
Table 1: General Performance Comparison of Deuterated and Non-Deuterated Internal Standards.
A study specifically investigating the impact of different internal standards on testosterone measurement by LC-MS/MS provides concrete quantitative data on the potential for bias. The results were compared against a reference method using a testosterone-d2 internal standard.
| Internal Standard Used | Passing-Bablok Regression Equation vs. Testosterone-d2 | Interpretation |
| Testosterone-d5 | y = 0.86x + 0.04 | A proportional negative bias of approximately 14% was observed. |
| Testosterone-13C3 | y = 0.90x + 0.02 | A proportional negative bias of approximately 10% was observed. |
Table 2: Comparison of Different Stable Isotope-Labeled Internal Standards for Testosterone Analysis. This data highlights that even among stable isotope-labeled standards, the specific labeling can influence the results, though the bias is generally more predictable than with a structural analog.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for steroid analysis using both deuterated and non-deuterated internal standards.
Protocol 1: Steroid Profile Analysis using Deuterated Internal Standards
This method is adapted from a validated LC-MS/MS assay for the simultaneous quantification of multiple steroids in human plasma.
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 100 µL of plasma, add 20 µL of a working internal standard solution containing a mixture of deuterated steroids (e.g., cortisol-d4, testosterone-d3, progesterone-d9) in methanol.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.
-
Load the supernatant onto a conditioned solid-phase extraction (SPE) plate (e.g., C18).
-
Wash the SPE plate with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the steroids with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each steroid and its deuterated internal standard.
Protocol 2: General Approach for Steroid Analysis using a Non-Deuterated Internal Standard
This protocol outlines the general steps when a structural analog is used as the internal standard. The key difference lies in the selection and validation of the IS.
1. Internal Standard Selection and Preparation
-
Choose a structural analog that is not present in the biological samples and has similar, but not identical, chromatographic and mass spectrometric properties to the analyte. For example, for the analysis of testosterone, a synthetic steroid like medroxyprogesterone could be considered, provided it meets the validation criteria.
-
Prepare a stock solution of the non-deuterated IS in an appropriate solvent (e.g., methanol).
2. Sample Preparation
-
The sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or SPE) would be similar to that described in Protocol 1. The non-deuterated IS working solution is added to the samples at the beginning of the process.
3. LC-MS/MS Analysis
-
The LC and MS conditions are optimized to achieve good separation and detection of both the analyte and the non-deuterated IS. It is crucial to ensure that the IS does not interfere with the detection of the analyte or other endogenous compounds.
-
The MRM transitions for the non-deuterated IS will be different from the analyte.
4. Method Validation
-
A more extensive validation is required to demonstrate that the non-deuterated IS can adequately compensate for variability. This includes a thorough assessment of matrix effects, as the IS and analyte may respond differently to ionization suppression or enhancement.
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships in steroid analysis using internal standards, the following diagrams are provided.
Caption: General workflow for steroid analysis using an internal standard.
Caption: Comparison of deuterated and non-deuterated internal standards.
Conclusion and Recommendations
The choice between a deuterated and a non-deuterated internal standard for steroid analysis is a balance between achieving the highest data quality and practical considerations such as cost and availability.
Deuterated internal standards are unequivocally the superior choice for most applications. Their ability to closely mimic the analyte of interest provides the most effective compensation for analytical variability, leading to higher accuracy and precision. For regulated bioanalysis, clinical diagnostics, and research where definitive quantification is paramount, the use of a stable isotope-labeled internal standard is strongly recommended and often required by regulatory bodies.
Non-deuterated internal standards can be a pragmatic alternative in specific situations. These include early-stage drug discovery, high-throughput screening where cost is a significant factor, or when a deuterated standard for a novel steroid is not yet available. However, it is crucial to perform a rigorous method validation to understand the limitations of the chosen analog standard and the potential for biased results. When using a non-deuterated IS, careful monitoring of its performance across different sample batches and matrices is essential.
Ultimately, a thorough understanding of the principles outlined in this guide will enable researchers to select the most appropriate internal standard for their steroid analysis, ensuring the generation of reliable and high-quality data.
References
- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Regulatory Landscapes: A Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability, a decision guided by both scientific principles and stringent regulatory expectations. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) and their common alternative, structural analog internal standards, supported by experimental data and aligned with current regulatory guidelines.
The use of an internal standard (IS) in quantitative bioanalysis is a long-established practice to correct for variability during sample processing and analysis. Regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1] These guidelines strongly advocate for the use of a SIL-IS, particularly for methods employing mass spectrometric detection, whenever possible.[2][3]
A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This structural near-identity to the analyte ensures that the SIL-IS co-elutes and experiences similar ionization effects in the mass spectrometer, making it the ideal tool for compensating for matrix effects and variability in extraction recovery.[4]
Performance Comparison: SIL-IS vs. Structural Analog IS
While SIL-ISs are the gold standard, their availability or cost can sometimes lead researchers to consider structural analog internal standards—compounds with similar physicochemical properties to the analyte but a different chemical structure. The following tables summarize experimental data from various studies comparing the performance of these two types of internal standards.
| Analyte | Internal Standard Type | Precision (%CV) | Accuracy (%Bias or %Recovery) | Key Findings | Reference |
| Angiotensin IV | Structural Analog | Not specified | Reduced accuracy due to matrix effects | Linearity improved, but precision and accuracy were only enhanced with the SIL-IS. | [5] |
| Stable Isotope-Labeled | Improved | Improved | The SIL-IS was indispensable for accurate quantification. | [5] | |
| Kahalalide F | Structural Analog | 8.6% | 96.8% | The SIL-IS significantly improved the precision of the method. | [6] |
| Stable Isotope-Labeled | 7.6% | 100.3% | The use of the SIL-IS resulted in a statistically significant improvement in assay performance. | [6] | |
| Everolimus | Structural Analog | 4.3% - 7.2% | 98.3% - 108.1% | Both internal standards had acceptable performance. | [7] |
| Stable Isotope-Labeled | 4.3% - 7.2% | 98.3% - 108.1% | The SIL-IS offered a more favorable comparison with an independent LC-MS/MS method. | [7] | |
| Tacrolimus | Structural Analog | <3.63% | 97.35% - 101.71% | The structural analog performed equivalently to the SIL-IS in compensating for matrix effects. | [8] |
| Stable Isotope-Labeled | <3.09% | 99.55% - 100.63% | Both internal standards provided satisfactory precision and accuracy. | [8] |
Experimental Protocols
The following provides a generalized methodology for an experiment designed to compare the performance of a SIL-IS against a structural analog IS in a bioanalytical LC-MS/MS method.
Objective: To evaluate and compare the precision, accuracy, and matrix effect compensation of a stable isotope-labeled internal standard versus a structural analog internal standard for the quantification of Analyte X in human plasma.
Materials:
-
Analyte X reference standard
-
Stable Isotope-Labeled Internal Standard (SIL-IS) of Analyte X
-
Structural Analog Internal Standard (Analog-IS)
-
Control human plasma (at least 6 different lots)
-
All necessary solvents, reagents, and consumables for LC-MS/MS analysis
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Analyte X, SIL-IS, and Analog-IS in an appropriate solvent.
-
Prepare serial dilutions of the Analyte X stock solution to create calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.
-
Prepare working solutions of the SIL-IS and Analog-IS at a constant concentration.
-
-
Sample Preparation:
-
For each internal standard, prepare two sets of calibration curve standards and QC samples by spiking the appropriate working solutions into control human plasma.
-
To one set, add the SIL-IS working solution.
-
To the second set, add the Analog-IS working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Optimize the mass spectrometer parameters for the detection of Analyte X, SIL-IS, and Analog-IS.
-
-
Data Analysis and Performance Evaluation:
-
Precision and Accuracy:
-
Construct calibration curves for each internal standard by plotting the peak area ratio (Analyte X / IS) against the nominal concentration of the standards.
-
Calculate the concentration of the QC samples using the respective calibration curves.
-
Determine the intra- and inter-assay precision (%CV) and accuracy (%bias) for each set of QCs.
-
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte X and IS in a neat solution.
-
Set B: Blank plasma extract spiked with Analyte X and IS post-extraction.
-
Set C: Spiked plasma samples (as prepared in step 2).
-
-
Calculate the matrix factor (MF) for the analyte and each IS using the formula: MF = (Peak response in presence of matrix) / (Peak response in absence of matrix).
-
Calculate the IS-normalized MF to assess the ability of each IS to compensate for matrix effects.
-
-
Visualizing Key Processes
To better understand the workflows and principles discussed, the following diagrams have been generated using Graphviz.
Conclusion
Regulatory guidelines from the FDA, EMA, and as harmonized in ICH M10, consistently recommend the use of stable isotope-labeled internal standards for bioanalytical method validation, especially when using mass spectrometry. The experimental data presented in this guide generally supports this recommendation, demonstrating that SIL-ISs often provide superior precision and accuracy by more effectively compensating for matrix effects and other sources of analytical variability.
However, the data also indicates that a well-chosen structural analog can, in some cases, provide acceptable performance. The ultimate decision on internal standard selection should be based on a thorough method development and validation process, with robust data to justify the choice. For drug development professionals, adherence to these regulatory expectations and the use of the most appropriate internal standard are crucial for ensuring the generation of high-quality, reliable data to support regulatory submissions.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. courses.washington.edu [courses.washington.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. quora.com [quora.com]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Betamethasone 21-Acetate-d3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Betamethasone 21-Acetate-d3 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step instructions, you can mitigate risks and ensure the integrity of your research.
This compound is a deuterated analog of Betamethasone 21-acetate, a synthetic glucocorticoid. Due to its classification as a potent compound, stringent handling protocols are necessary. This material is suspected of causing cancer and may cause harm to the unborn child.[1][2]
Immediate Safety and Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE when working with this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical-impermeable gloves | Nitrile or neoprene gloves inspected prior to use.[1][3] | Prevents skin contact and absorption. |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious lab coat or gown.[1] | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or if dusts are generated.[1] A powered air-purifying respirator (PAPR) may be necessary for handling larger quantities.[4] | Prevents inhalation of the potent compound, which can be fatal.[2] |
Occupational Exposure and Health Hazard Summary
Understanding the occupational exposure limits and potential health hazards is critical for risk assessment and control.
| Parameter | Value | Reference |
| Occupational Exposure Band (OEB) | OEB 4 | [5] |
| Time-Weighted Average (TWA) | 1 µg/m³ | [5] |
| Wipe Limit | 10 µ g/100 cm² | [5] |
| Primary Health Hazards | Suspected of causing cancer, May damage the unborn child, Fatal if inhaled, Causes damage to organs through prolonged or repeated exposure.[1][2][6] | |
| Routes of Exposure | Inhalation, Ingestion, Skin and eye contact.[7] |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow outlines the key steps for managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation and Containment :
-
Before handling, ensure all safety precautions have been read and understood.[1]
-
Work should be conducted in a designated area with engineering controls such as a chemical fume hood or a barrier isolator to minimize exposure.[2][8] The area should be under negative pressure relative to adjacent spaces.[8]
-
Ensure an eye-wash station and safety shower are readily accessible.[9]
-
-
Weighing and Solution Preparation :
-
Accidental Release Measures :
-
Minor Spills : For small spills, dampen the material with water to prevent dusting, then sweep or vacuum up the material.[6] The vacuum cleaner must be fitted with a HEPA filter.[6] Place the collected material in a suitable, sealed container for disposal.[6]
-
Major Spills : Evacuate the area and alert emergency responders.[6] Only trained personnel with appropriate PPE should handle the cleanup.
-
First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Collection : All waste, including empty containers, contaminated PPE, and cleaning materials, must be collected in suitable, closed, and clearly labeled containers.[1]
-
Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Environmental Precautions : Do not allow the chemical to enter drains, sewer systems, or waterways.[1][2] Discharge into the environment must be avoided.[1] Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[1]
Mechanism of Action: Glucocorticoid Signaling Pathway
Betamethasone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates this signaling pathway.
Caption: Simplified glucocorticoid signaling pathway.
By implementing these comprehensive safety and handling procedures, laboratories can effectively manage the risks associated with this compound, ensuring the well-being of personnel and the integrity of scientific research.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. organon.com [organon.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. agnopharma.com [agnopharma.com]
- 8. escopharma.com [escopharma.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
